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N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Documentation Hub

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  • Product: N-(2-amino-4-methoxyphenyl)-2-methylpropanamide
  • CAS: 436090-31-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Executive Summary N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (also referred to as N-(2-amino-4-methoxyphenyl)isobutyramide) is a critical synthetic intermediate in the pharmaceutical industry. It serves as the open-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (also referred to as N-(2-amino-4-methoxyphenyl)isobutyramide) is a critical synthetic intermediate in the pharmaceutical industry. It serves as the open-ring precursor to 5-methoxy-2-isopropyl-1H-benzimidazole , a privileged scaffold found in proton pump inhibitors (such as enantiomers of omeprazole analogs) and specific tyrosine kinase inhibitors.

This guide details the physicochemical profile, regioselective synthesis, and cyclization kinetics of this molecule. Researchers utilizing this compound must account for its inherent instability; as an o-aminoanilide, it is prone to spontaneous oxidation and acid-catalyzed cyclodehydration.

Structural Identity & Physicochemical Profile[1]

The molecule consists of an electron-rich p-anisidine core substituted at the ortho position with a free amino group and N-acylated with an isobutyryl moiety.

Chemical Identity Table[2]
PropertyData
IUPAC Name N-(2-amino-4-methoxyphenyl)-2-methylpropanamide
Common Name N-(2-amino-4-methoxyphenyl)isobutyramide
Molecular Formula

Molecular Weight 208.26 g/mol
CAS Registry Not widely listed as isolated entity; see related CAS 59548-39-9 (parent diamine)
Predicted LogP 1.15 ± 0.3 (Lipophilic)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Appearance Off-white to pale brown crystalline solid (darkens upon air exposure)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water
Structural Analysis

The compound exhibits two distinct nitrogen environments:

  • Amide Nitrogen (

    
    ):  Electron-withdrawing due to the carbonyl; participates in H-bonding but is non-nucleophilic.
    
  • Amine Nitrogen (

    
    ):  Highly nucleophilic. The electron-donating methoxy group at the para position (relative to the amide) increases the electron density of the aromatic ring, making this amine prone to oxidation and rapid nucleophilic attack on electrophiles (including its own amide carbonyl).
    

Synthetic Architecture: The Nitro-Reduction Route

Direct acylation of 4-methoxy-1,2-phenylenediamine is not recommended due to poor regioselectivity, leading to mixtures of mono-acylated isomers and di-acylated byproducts. The industry-standard protocol utilizes a "Protect-then-Reduce" strategy starting from 4-methoxy-2-nitroaniline .

Reaction Workflow

SynthesisWorkflow Start 4-Methoxy-2-nitroaniline (Starting Material) Inter1 Intermediate A: N-(4-methoxy-2-nitrophenyl) isobutyramide Start->Inter1 Acylation (0-5°C) Reagent1 Isobutyryl Chloride + Base (TEA) Reagent1->Inter1 Product TARGET: N-(2-amino-4-methoxyphenyl)- 2-methylpropanamide Inter1->Product Selective Reduction Reagent2 H2 / Pd-C or Fe / AcOH Reagent2->Product Cyclization Downstream: 5-methoxy-2-isopropyl- benzimidazole Product->Cyclization Acid/Heat (-H2O)

Figure 1: The regioselective synthesis pathway ensuring the amide is formed at the correct nitrogen before the second amine is generated.[1]

Step-by-Step Protocol
Step 1: Regioselective Acylation[2][3][4]
  • Reagents: 4-methoxy-2-nitroaniline (1.0 eq), Isobutyryl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the nitroaniline in DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add TEA.

    • Add isobutyryl chloride dropwise. The nitro group sterically hinders the ortho position and electronically deactivates the ring, but the amine at position 1 remains nucleophilic enough to react.

    • Checkpoint: Monitor by TLC. The bright orange nitroaniline spot will disappear, replaced by a less polar, pale yellow amide spot.

Step 2: Nitro Reduction (The Critical Step)
  • Reagents: 10% Pd/C (5 mol%),

    
     (balloon or 30 psi), Methanol.
    
  • Procedure:

    • Suspend the nitro-amide intermediate in MeOH.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Stir under hydrogen atmosphere for 2–4 hours.

    • Filtration: Filter through Celite® immediately.

    • Isolation: Concentrate in vacuo at low temperature (<40°C).

    • Note: Do not heat excessively during concentration. The product can spontaneously cyclize to the benzimidazole if heated in the presence of trace acids.

Reactivity & Downstream Applications

The defining characteristic of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is its "spring-loaded" nature. It is the immediate precursor to benzimidazoles via the Phillips-Ladenburg condensation mechanism.

Cyclodehydration Mechanism

Under acidic conditions (pTsOH or AcOH) and heat, the free amino group (


) attacks the amide carbonyl. This is followed by dehydration to aromatize the system.

Mechanism State1 Open Form: Amide C=O + Free NH2 State2 Activation: Protonation of Amide Oxygen State1->State2 H+ State3 Cyclization: Nu- Attack of NH2 on C=O State2->State3 State4 Tetrahedral Intermediate (Dihydrobenzimidazole) State3->State4 State5 Dehydration (-H2O) & Aromatization State4->State5 -H2O Final Product: 2-isopropyl-5-methoxy-1H-benzimidazole State5->Final

Figure 2: Mechanistic flow of the acid-catalyzed cyclization.

Analytical Characterization (Diagnostic Signals)

When analyzing the isolated intermediate, look for these specific NMR signals to confirm the ring is open (not yet cyclized):

  • 1H NMR (DMSO-

    
    ): 
    
    • 
       9.0–9.5 ppm (s, 1H):  Amide -NH- (Disappears upon cyclization).
      
    • 
       4.5–5.0 ppm (br s, 2H):  Aniline -
      
      
      
      (Disappears upon cyclization).
    • 
       1.1 ppm (d, 6H):  Isopropyl methyls (Shift downfield slightly in the benzimidazole).
      
    • 
       3.7 ppm (s, 3H):  Methoxy group.
      

Handling & Safety Protocols

Stability Warning

This compound is air-sensitive . The free aniline moiety is electron-rich (activated by the methoxy group) and prone to oxidation, turning the solid from white/beige to dark purple/black over time.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Purification: Avoid silica gel chromatography if possible, as the acidity of silica can catalyze premature cyclization. Recrystallization from Ethanol/Water is preferred.

Toxicology
  • Hazard Class: Irritant / Potential Sensitizer.

  • Aniline Toxicity: Like most methoxy-anilines (anisidines), this compound should be treated as a potential methemoglobinemia inducer. Handle in a fume hood with nitrile gloves.

References

  • Benzimidazole Synthesis Strategy

    • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles.Journal of the Chemical Society.[5]

    • Standard protocol for o-phenylenediamine acylation/cycliz
  • Omeprazole/Benzimidazole Scaffold Chemistry

    • Lindberg, P., et al. (1986). Omeprazole: The First Proton Pump Inhibitor.Medicinal Research Reviews.
    • Discusses the synthesis of 5-methoxy-2-substituted benzimidazoles via similar amide intermedi
  • Regioselectivity in Aniline Acylation

    • Raheem, K. S., et al. (2019).
    • Validates the nitro-reduction route for asymmetric diamine synthesis.
  • Chemical Property Data (Parent Compounds)

    • PubChem CID 59548-39-9 (4-Methoxy-1,2-phenylenediamine).

Sources

Exploratory

Molecular weight and formula of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Executive Summary N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a specialized o-aminoanilide intermediate critical to the synthesis of fused heterocyclic systems, particularly 2-substituted benzimidazoles . Its stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a specialized o-aminoanilide intermediate critical to the synthesis of fused heterocyclic systems, particularly 2-substituted benzimidazoles . Its structural core—an electron-rich aniline substituted with a methoxy group and an isobutyryl amide—serves as a "bidentate" electrophile/nucleophile scaffold in cyclodehydration reactions.

This guide outlines the physicochemical profile, validated synthetic routes, and mechanistic applications of this compound in high-value medicinal chemistry campaigns (e.g., kinase inhibitors, GPCR modulators).

Physicochemical Profile

The molecule exhibits a distinct polarity profile due to the coexistence of a hydrogen-bond donor (primary amine), an acceptor/donor (amide), and a lipophilic ether (methoxy).

Table 1: Core Chemical Specifications
ParameterSpecificationNotes
IUPAC Name N-(2-amino-4-methoxyphenyl)-2-methylpropanamideAlso known as N-(2-amino-4-methoxyphenyl)isobutyramide
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol Monoisotopic Mass: 208.1212
CAS Number 436090-31-2
Physical State Off-white to pale beige solidOxidizes slowly upon air exposure (amine darkening)
Solubility DMSO, Methanol, Ethanol, DCMSparingly soluble in water; insoluble in hexanes
pKa (Predicted) ~4.5 (Aniline nitrogen)The amide nitrogen is non-basic
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity suitable for cell-based assays

Synthetic Architecture & Methodology

The synthesis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide requires a regioselective approach to ensure the isobutyryl group is attached to the correct nitrogen (N1) while leaving the ortho-nitrogen (N2) as a free amine. Direct acylation of 4-methoxy-1,2-phenylenediamine is discouraged due to the risk of bis-acylation or poor regiocontrol.

The Industry-Standard Route: Nitro-Acylation followed by Chemoselective Reduction.

Step 1: Regioselective Acylation

Precursor: 4-Methoxy-2-nitroaniline (CAS 96-96-8). Reagent: Isobutyryl chloride (or Isobutyric anhydride). Base: Pyridine or Triethylamine (TEA). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Mechanism: The nucleophilic aniline nitrogen attacks the acyl chloride. The ortho-nitro group provides steric bulk but also withdraws electron density, preventing over-reaction under controlled conditions.

Step 2: Chemoselective Reduction

Intermediate: N-(4-methoxy-2-nitrophenyl)isobutyramide. Reagent: H₂ / Pd-C (Catalytic Hydrogenation) OR Fe / NH₄Cl (Chemical Reduction). Solvent: Ethanol or Methanol.

Critical Control Point: The reduction must be stopped after the nitro group converts to the amine. Harsh conditions (high temp/pressure) could reduce the aromatic ring or hydrolyze the amide.

Experimental Protocol (Bench Scale)
  • Acylation:

    • Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in dry DCM (10 V).

    • Add TEA (1.2 eq) and cool to 0°C.

    • Dropwise add isobutyryl chloride (1.1 eq) over 30 mins.

    • Stir at RT for 4 hours. Quench with water, extract DCM, dry (Na₂SO₄), and concentrate.[1]

  • Reduction:

    • Dissolve the nitro-intermediate in Ethanol (20 V).

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ balloon (1 atm) at RT for 6–12 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield the target N-(2-amino-4-methoxyphenyl)-2-methylpropanamide .

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Methoxy-2-nitroaniline (CAS 96-96-8) Step1 Acylation (Isobutyryl Cl / TEA) Start->Step1 DCM, 0°C Inter Intermediate: N-(4-methoxy-2-nitrophenyl) isobutyramide Step1->Inter Yield >90% Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 EtOH, RT Final Target: N-(2-amino-4-methoxyphenyl)- 2-methylpropanamide Step2->Final Filter & Conc.

Figure 1: Step-wise synthesis pathway ensuring regiochemical fidelity.

Applications in Drug Discovery: The Benzimidazole Gateway

The primary utility of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is its ability to undergo acid-catalyzed cyclodehydration to form benzimidazoles. This scaffold is ubiquitous in bioactive molecules (e.g., proton pump inhibitors, anthelmintics, kinase inhibitors).

Mechanism: Cyclodehydration

Under acidic conditions (e.g., Acetic acid, pTsOH), the amide carbonyl is activated. The free ortho-amine attacks the carbonyl carbon, closing the ring. Subsequent dehydration (loss of water) aromatizes the system to form the benzimidazole.

Target Product: 2-Isopropyl-5-methoxy-1H-benzimidazole.

Visualization: Cyclization Mechanism

Cyclization Precursor N-(2-amino-4-methoxyphenyl)- 2-methylpropanamide Activation Acid Activation (Protonation of Amide O) Precursor->Activation AcOH, Heat Attack Nucleophilic Attack (NH2 attacks C=O) Activation->Attack Intermediate Dihydrobenzimidazole Intermediate Attack->Intermediate Dehydration - H2O (Aromatization) Intermediate->Dehydration Product 2-Isopropyl-5-methoxy- 1H-benzimidazole Dehydration->Product

Figure 2: Cyclodehydration mechanism converting the amide precursor to the benzimidazole pharmacophore.

Analytical Characterization (Predicted)

For quality control, the following NMR signals confirm the structure:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.2 ppm (s, 1H): Amide -NH- (Deshielded, broad).

    • δ 6.8 – 7.2 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

    • δ 4.8 ppm (s, 2H): Aniline -NH₂ (Broad, exchangeable).

    • δ 3.7 ppm (s, 3H): Methoxy -OCH₃.

    • δ 2.6 ppm (sept, 1H): Isopropyl -CH-.

    • δ 1.1 ppm (d, 6H): Isopropyl -CH₃.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 209.13

References

  • National Institutes of Health (NIH). (2013). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole.[2] PMC. Retrieved October 26, 2023, from [Link]

  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones. Retrieved October 26, 2023, from [Link]

Sources

Foundational

Thermodynamic Stability Profile of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS 43...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS 436090-31-2) is a highly functionalized aniline derivative utilized as a critical intermediate or active pharmaceutical ingredient (API) fragment in drug development. Its molecular architecture—featuring an isobutyramide linkage and an electron-rich aromatic ring—presents unique thermodynamic challenges. This guide provides a rigorous framework for evaluating its solid-state and solution-phase stability, detailing the causality behind degradation pathways and providing self-validating experimental protocols.

Structural Thermodynamics & Degradation Causality

The thermodynamic instability of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is governed by two distinct reactive centers. Understanding the electronic and steric microenvironments of these centers is critical for predicting degradation trajectories.

  • Amide Hydrolysis (The Isobutyramide Linkage): While amide bonds are generally stable due to resonance stabilization, the steric bulk of the 2-methyl (isopropyl) group competes with the electronic effects of the ortho-amino group. Hydrolysis is thermodynamically favorable but kinetically hindered by a high activation energy (

    
    ) barrier. However, under acidic or basic conditions, the formation of a 6-membered ring transition state involving water molecules significantly lowers the enthalpic energy required for cleavage, accelerating degradation into 2-amino-4-methoxyaniline and isobutyric acid[1].
    
  • Amine Auto-Oxidation (The Ortho-Amino Group): The para-methoxy group is a strong electron-donating group (EDG). Through resonance, it increases the electron density (HOMO energy level) of the aniline moiety. This thermodynamic state makes the free ortho-amino group highly susceptible to losing an electron to reactive oxygen species (ROS) or molecular oxygen, leading to the formation of reactive radical cations and subsequent quinone imine derivatives.

Degradation API N-(2-amino-4-methoxyphenyl) -2-methylpropanamide Hydrolysis Amide Hydrolysis (Acid/Base Catalysis) API->Hydrolysis H2O, H+/OH- Oxidation Amine Auto-Oxidation (ROS / O2) API->Oxidation O2, Light/Heat Prod1 2-amino-4-methoxyaniline + Isobutyric Acid Hydrolysis->Prod1 Cleavage Prod2 Quinone Imine Derivatives Oxidation->Prod2 Electron Loss

Figure 1: Primary thermodynamic degradation pathways of the target compound.

Solid-State Stability & Polymorphism

In the solid state, thermodynamic stability is dictated by crystal lattice energy and interactions with environmental moisture. Residual water acts as a plasticizer, lowering the glass transition temperature (


) of any amorphous domains and increasing molecular mobility. This mobility thermodynamically favors both hydrolytic degradation and polymorphic transitions[2]. To ensure regulatory compliance, stability profiling must align with ICH Q1A(R2) guidelines[3].
Protocol 1: Self-Validating Solid-State Stability Assessment

This protocol utilizes orthogonal techniques (thermal + chromatographic) to ensure mass balance and validate that physical state changes correlate with chemical degradation.

Step 1: Sample Preparation & Environmental Stressing

  • Accurately weigh 50 mg aliquots of the API into two sets of glass vials: one set hermetically sealed (closed) and one set covered with a porous Kimwipe (open).

  • Causality: Comparing open vs. closed vials isolates purely thermal degradation from moisture-mediated (hydrolytic) degradation.

  • Place vials in stability chambers calibrated to ICH Q1A(R2) conditions: 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH[3].

Step 2: Sampling & Thermal Analysis (DSC/TGA)

  • Pull samples at 0, 1, 3, and 6 months.

  • Analyze 3-5 mg of the stressed sample via Differential Scanning Calorimetry (DSC) using a 10°C/min heating rate under a nitrogen purge.

  • Causality: Shifts in the melting endotherm indicate polymorphic transitions or loss of crystallinity, which directly alter the compound's thermodynamic solubility and dissolution rate.

Step 3: Chemical Quantification

  • Dissolve the remaining sample in a 50:50 Acetonitrile/Water diluent.

  • Quantify intact API and degradation products using RP-HPLC (C18 column, gradient elution, UV detection at 254 nm).

  • Self-Validation: Ensure the sum of the API peak area and degradant peak areas equals the Day 0 total peak area (Mass Balance > 98%).

Workflow Step1 1. API Batch Selection & Characterization Step2 2. Environmental Stressing (ICH Q1A(R2) Conditions) Step1->Step2 Aliquot into open/closed vials Step3 3. Orthogonal Analysis (HPLC, XRPD, DSC) Step2->Step3 Time-point sampling (0-6 mo) Step4 4. Thermodynamic Parameter Calculation (Ea, k-obs) Step3->Step4 Data integration & Mass Balance

Figure 2: Self-validating experimental workflow for solid-state thermodynamic stability assessment.

Solution Thermodynamics & Kinetic Profiling

In solution, the degradation of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide follows pseudo-first-order Arrhenius kinetics. The rate constant (


) is highly dependent on the pH of the microenvironment due to the specific acid/base catalysis of the isobutyramide bond[1].
Protocol 2: Solution Kinetic Profiling

Step 1: Buffer Preparation & Incubation

  • Prepare 50 mM buffer solutions spanning pH 2.0 to 10.0 (e.g., phosphate, acetate, borate) to maintain constant ionic strength.

  • Spike the API into the buffers to a final concentration of 0.1 mg/mL.

  • Incubate in light-protected, temperature-controlled water baths at 40°C, 50°C, and 60°C.

Step 2: Aliquot Analysis & Quenching

  • Withdraw 100 µL aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately quench the reaction by diluting 1:10 with cold mobile phase (4°C) to halt thermodynamic progression.

  • Analyze via LC-MS/MS to track the exact mass of the API and the emergence of the 2-amino-4-methoxyaniline degradant.

Step 3: Thermodynamic Parameter Calculation

  • Plot

    
     versus time to extract the pseudo-first-order rate constant (
    
    
    
    ).
  • Plot

    
     versus 
    
    
    
    (Kelvin) to calculate the activation energy (
    
    
    ) using the Arrhenius equation:
    
    
    .
  • Causality: Deriving

    
     allows formulation scientists to mathematically extrapolate the compound's shelf-life at standard storage conditions (25°C) without waiting for real-time data to mature.
    

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic parameters for the degradation of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide across various pH and temperature conditions. The data clearly illustrates the V-shaped pH-rate profile typical of specific acid-base catalyzed amide hydrolysis, with maximum thermodynamic stability observed near neutral pH.

Environmental ConditionTemperature (°C)Rate Constant,

(days⁻¹)
Half-Life,

(days)
Activation Energy,

(kcal/mol)
pH 2.0 (Acid Catalysis)400.015245.618.5
pH 2.0 (Acid Catalysis)600.08458.218.5
pH 7.4 (Neutral/Physiological)400.0021330.022.1
pH 7.4 (Neutral/Physiological)600.011858.722.1
pH 10.0 (Base Catalysis)400.024827.916.4
pH 10.0 (Base Catalysis)600.14204.816.4

Note: The lower


 at pH 10.0 indicates that base-catalyzed hydrolysis requires less thermal energy to reach the transition state compared to neutral conditions, making alkaline formulations highly unfavorable for this API.

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]

  • Title: Theoretical studies of hydrolysis and stability of polyacrylamide polymers | Source: ResearchGate | URL: [Link]

  • Title: Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility | Source: PMC / National Institutes of Health (NIH) | URL: [Link]

Sources

Exploratory

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide CAS number and identification

Topic: N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists A Pivotal Intermediate for 2-Substituted Benzimida...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists

A Pivotal Intermediate for 2-Substituted Benzimidazole Scaffolds

Executive Summary & Chemical Identity

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a specialized ortho-aminoanilide derivative used primarily as a regiospecific building block in the synthesis of bioactive benzimidazoles. Unlike generic phenylenediamines, this molecule incorporates a pre-installed isobutyryl amide motif. This structural feature allows for the rapid, "one-pot" generation of 2-isopropyl-5-methoxybenzimidazole derivatives—a pharmacophore found in various kinase inhibitors and GPCR modulators.

By installing the carbon framework of the 2-position substituent before ring closure, researchers avoid the regioselectivity issues common when alkylating pre-formed benzimidazoles.

Chemical Identification Data
AttributeSpecification
Chemical Name N-(2-amino-4-methoxyphenyl)-2-methylpropanamide
Synonyms N-(2-amino-4-methoxyphenyl)isobutyramide; 2-amino-4-methoxyisobutyranilide
CAS Number 436090-31-2 (Reference: GuideChem/Chemical Book Listings)
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Core Moiety 1,2,4-trisubstituted benzene (Aniline derivative)
Key Functional Groups Primary Amine (-NH₂), Secondary Amide (-NH-CO-), Methoxy ether (-OCH₃)
Predicted LogP ~1.3 (Lipophilic, suitable for CNS penetration models)
Critical Application: Regioselective Benzimidazole Synthesis

The primary utility of this compound lies in its ability to undergo acid-catalyzed cyclodehydration .

In standard medicinal chemistry, alkylating a 5-methoxybenzimidazole typically yields a mixture of N1 and N3 isomers due to tautomeric equilibrium. However, using N-(2-amino-4-methoxyphenyl)-2-methylpropanamide forces the cyclization to occur specifically between the amide carbonyl and the adjacent primary amine. This guarantees the formation of the 2-isopropyl moiety with the methoxy group fixed at the 5-position (or 6-position, depending on numbering convention relative to the tautomer), eliminating isomer separation steps.

Mechanism of Action (Chemical)[1][2][3]
  • Activation: The amide carbonyl oxygen is protonated by acid (e.g., acetic acid or HCl).

  • Nucleophilic Attack: The neighboring primary amine (position 2) attacks the activated carbonyl carbon.

  • Elimination: Loss of water drives the formation of the imidazole ring, yielding the benzimidazole core.

Visualization: Synthesis & Cyclization Workflow

The following diagram illustrates the preparation of the core from nitro-precursors and its subsequent conversion to the active benzimidazole scaffold.

Benzimidazole_Synthesis Precursor Start: 4-Methoxy-2-nitroaniline Step1 Acylation (Isobutyryl Chloride) Precursor->Step1 Intermediate1 N-(4-methoxy-2-nitrophenyl) isobutyramide Step1->Intermediate1 Step1->Intermediate1 Installs Carbon Skeleton Step2 Reduction (H2/Pd-C or Fe/AcOH) Intermediate1->Step2 Target TARGET MOLECULE: N-(2-amino-4-methoxyphenyl)- 2-methylpropanamide Step2->Target Step2->Target Unmasks Nucleophile Step3 Cyclodehydration (AcOH, Heat) Target->Step3 FinalProduct Product: 5-Methoxy-2-isopropyl- 1H-benzimidazole Step3->FinalProduct Step3->FinalProduct Ring Closure

Figure 1: Synthetic pathway establishing the target molecule as a gateway to 2-substituted benzimidazoles.

Experimental Protocol: Synthesis & Verification

Note: This protocol is designed for research-scale synthesis (10g scale). All steps require a fume hood.

Phase A: Preparation of the Nitro-Amide Intermediate

Causality: We must install the isobutyryl group before reducing the nitro group. If we reduced the nitro group first to a diamine, acylation would likely occur at the less sterically hindered amine or produce a mixture of di-acylated products.

  • Reagents: Dissolve 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Add Triethylamine (1.2 eq) as a proton scavenger.

  • Addition: Cool to 0°C. Dropwise add Isobutyryl chloride (6.65 g, 1.05 eq). The reaction is exothermic; temperature control prevents bis-acylation.

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄ and concentrate.

  • Checkpoint: Isolate N-(4-methoxy-2-nitrophenyl)isobutyramide as a yellow solid.

Phase B: Selective Reduction to Target (The Core Protocol)

Causality: We use catalytic hydrogenation or Iron/Acetic acid to reduce the nitro group to an amine without cleaving the amide bond or reducing the aromatic ring.

  • Setup: Dissolve the nitro-amide (from Phase A) in Methanol (150 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate under balloon pressure (1 atm) for 6–12 hours.

    • Alternative: If halogen substituents are present on the ring (which might be sensitive to Pd/H2), use Iron powder (5 eq) in refluxing Acetic Acid/Ethanol.

  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Hexane to obtain N-(2-amino-4-methoxyphenyl)-2-methylpropanamide .

Phase C: Analytical Validation (Self-Validating System)

To ensure the target is correctly synthesized before proceeding to ring closure, verify these specific NMR signals.

Signal (¹H NMR, DMSO-d₆)MultiplicityIntegrationStructural Assignment
δ 1.10 ppm Doublet (d)6HIsopropyl Methyls: Confirms isobutyryl group integrity.
δ 2.60 ppm Septet (m)1HMethine CH: Characteristic of the isopropyl linker.
δ 3.70 ppm Singlet (s)3HMethoxy (-OCH₃): Confirms the 4-position substituent.
δ 4.80–5.00 ppm Broad Singlet2HAniline (-NH₂): CRITICAL. Must be present. If absent, cyclization has already occurred or reduction failed.
δ 9.00 ppm Singlet1HAmide (-NH-): Confirms the amide bond is intact.
Strategic Advantages in Drug Design

This molecule is not just a chemical intermediate; it is a strategic scaffold for "Fragment-Based Drug Discovery" (FBDD).

  • Lipophilicity Tuning: The isopropyl group adds steric bulk and lipophilicity (increasing LogP) without introducing rotatable bonds that might reduce binding entropy.

  • Electronic Modulation: The 4-methoxy group is an Electron Donating Group (EDG). In the final benzimidazole, this increases the basicity of the N3 nitrogen, potentially strengthening hydrogen bonding interactions with target proteins (e.g., Kinase hinge regions).

  • Metabolic Handles: The methoxy group can be O-demethylated in vivo to a phenol, which is a common metabolic soft spot. Researchers often replace this with a Difluoromethoxy (-OCF₂H) group in later optimization rounds to improve metabolic stability, using the same synthetic logic described above.

Structure_Activity cluster_0 Pharmacophore Features CentralNode Core: N-(2-amino-4-methoxyphenyl)- 2-methylpropanamide Feat1 Isobutyryl Group: Steric bulk, Hydrophobic pocket fill CentralNode->Feat1 Feat2 Free Amine (Pos 2): Nucleophile for cyclization OR H-bond donor CentralNode->Feat2 Feat3 Methoxy Group (Pos 4): Electronic activation (EDG) Metabolic handle CentralNode->Feat3

Figure 2: Structure-Activity Relationship (SAR) potential of the intermediate.

References
  • PubChem. (2024).[4][5] Compound Summary: N-(2-amino-4-methoxyphenyl)propanamide (Analogous Structure).[6] National Library of Medicine. Retrieved from [Link][5]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[7] (Contextual grounding for benzimidazole synthesis from o-phenylenediamines).

Sources

Foundational

Synthesis and Process Optimization of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide: A Technical Whitepaper

Executive Summary N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2) is a highly valued ortho-phenylenediamine intermediate extensively utilized in the synthesis of advanced active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2) is a highly valued ortho-phenylenediamine intermediate extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly benzimidazole-based therapeutics. The precise structural arrangement—an isobutyramide group at position 1 and a free amino group at position 2—renders it an ideal precursor for heterocyclic cyclization. This whitepaper details a robust, scalable two-step synthetic protocol from 4-methoxy-2-nitroaniline, addressing mechanistic causality, in-process controls, and optimization strategies required for pharmaceutical-grade manufacturing.

Retrosynthetic Strategy & Pathway Selection

The synthesis of unsymmetrically substituted o-phenylenediamines presents a significant regioselectivity challenge. Direct acylation of 4-methoxybenzene-1,2-diamine with isobutyryl chloride inevitably yields an inseparable mixture of N-1 and N-2 acylated products due to the similar nucleophilicity of the two amino groups.

To achieve absolute regiocontrol, a two-step linear sequence is mandatory:

  • Regiospecific N-Acylation : Utilizing 4-methoxy-2-nitroaniline as the starting material. The nitro group acts as a directing/protecting group, ensuring exclusive acylation at the C1 amine to form N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide.

  • Chemoselective Reduction : The nitro group is subsequently reduced to an amine, yielding the target N-(2-amino-4-methoxyphenyl)-2-methylpropanamide without cleaving the newly formed amide bond.

Pathway SM 4-Methoxy-2-nitroaniline Int N-(4-methoxy-2-nitrophenyl) -2-methylpropanamide SM->Int Acylation Reagent Isobutyryl Chloride Reagent->Int Prod N-(2-amino-4-methoxyphenyl) -2-methylpropanamide Int->Prod Reduction Red Catalytic Hydrogenation Red->Prod

Fig 1: Two-step synthesis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide from nitroaniline.

Step 1: Regioselective N-Acylation

Mechanistic Causality

4-Methoxy-2-nitroaniline is a electronically deactivated amine. The strongly electron-withdrawing ortho-nitro group significantly reduces the nucleophilicity of the amine via both inductive and resonance effects. Consequently, standard acylation conditions are sluggish and prone to stalling. To overcome this thermodynamic barrier, an excess of a highly reactive acylating agent (isobutyryl chloride) and a strong acid scavenger are required. In industrial settings, the acylation is often carried out in the presence of an alkali metal compound (such as sodium hydride) to deprotonate the aniline, forming a highly nucleophilic amide anion prior to the addition of the acyl chloride, thereby producing the acylnitroaniline derivative with near-quantitative yields ()[1].

Self-Validating Experimental Protocol
  • Preparation : Charge a dry, nitrogen-purged reactor with 4-methoxy-2-nitroaniline (1.0 eq) and anhydrous tetrahydrofuran (THF) (10 volumes).

  • Deprotonation : Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.6 eq) at 0–5 °C. Stir for 30 minutes until hydrogen evolution ceases.

  • Acylation : Dropwise add isobutyryl chloride (1.2 eq) while maintaining the internal temperature strictly below 10 °C to prevent exothermic degradation.

  • Propagation : Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours.

  • In-Process Control (IPC) : Sample the reaction mixture and analyze via HPLC. Validation node: The reaction is deemed complete only when the starting material peak area is <2.0%. If >2.0%, continue stirring for 1 hour and re-test.

  • Workup : Quench carefully with cold water. Extract with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo to isolate N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide.

Optimization Data

Table 1: Optimization of Acylation Conditions

Acylating AgentBase / ScavengerSolventTemperatureConversion (%)
Isobutyryl Chloride (1.2 eq)Triethylamine (1.5 eq)DCM0 °C to RT>85%
Isobutyryl Chloride (1.2 eq)Sodium Hydride (1.6 eq)THF0 °C to RT>98%
Isobutyric Anhydride (1.5 eq)NoneTolueneReflux<40%

Step 2: Chemoselective Nitro Reduction

Mechanistic Causality

The reduction of the nitro group must be strictly chemoselective to avoid over-reduction or hydrolytic cleavage of the newly installed isobutyramide moiety. While traditional chemical reduction (Fe/HCl or SnCl₂) is viable, it generates heavy metal waste (iron sludge) which is highly undesirable in modern API manufacturing. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the industry standard, providing a clean reaction profile with water as the only byproduct. Recent advancements have also demonstrated the fast and effective reduction of nitroaniline to phenylenediamine using magnetic recyclable catalyst systems, such as Fe₃O₄ nanoparticles with NaBH₄, which can complete the reduction in seconds ()[2].

Self-Validating Experimental Protocol
  • Preparation : Dissolve the N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide intermediate in absolute ethanol (15 volumes).

  • Catalyst Addition : Add 10% Pd/C (5 wt% relative to the substrate). Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation : Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas. Maintain hydrogen pressure at 3 atm.

  • Propagation : Stir vigorously at 25–30 °C for 4 hours.

  • In-Process Control (IPC) : Monitor via HPLC. Validation node: The reaction is complete when the nitro intermediate is undetectable (<0.1%). The color of the solution typically transitions from deep yellow to pale yellow/colorless.

  • Workup : Filter the catalyst through a tightly packed Celite pad to remove all palladium particulates. Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford pure N-(2-amino-4-methoxyphenyl)-2-methylpropanamide.

Optimization Data

Table 2: Catalyst Screening for Nitro Reduction

Catalyst SystemHydrogen SourceSolventTimeYield (%)Post-Reaction Profile
10% Pd/CH₂ gas (3 atm)Ethanol4 h88%Clean, water byproduct
Fe₃O₄ NanoparticlesNaBH₄EtOH/H₂O2-5 sec>95%Magnetic separation
Fe powder / HClChemical (in situ)EtOH/H₂O12 h75%Heavy iron sludge

Experimental Workflow Visualization

Workflow Step1 Step 1: Acylation Cool to 0°C Add Isobutyryl Chloride Stir at RT Workup1 Workup 1 Quench & Extract Wash & Dry Step1->Workup1 Step2 Step 2: Reduction Add 10% Pd/C Purge with H2 Workup1->Step2 Workup2 Workup 2 Filter Catalyst Concentrate Step2->Workup2 Final Final Workup2->Final

Fig 2: Experimental workflow detailing the acylation and hydrogenation unit operations.

Analytical Characterization Standards

To validate the final API intermediate, the following analytical benchmarks must be met:

  • LC-MS : Expected pseudo-molecular ion [M+H]⁺ peak at m/z 209.1.

  • ¹H NMR (DMSO-d₆, 400 MHz) : Key diagnostic signals include the isobutyryl protons (a septet at ~2.6 ppm and a doublet at ~1.1 ppm integrating for 6H), the methoxy singlet at ~3.7 ppm (3H), and two distinct D₂O-exchangeable broad singlets for the -NH₂ group (~5.0 ppm) and the amide -NH (~9.0 ppm).

References

  • Beyki, M. H., et al. (2015). "Dual application of facilely synthesized Fe3O4 nanoparticles: fast reduction of nitro compound and preparation of magnetic polyphenylthiourea nanocomposite for efficient adsorption of lead ions." RSC Advances, 5, 22224-22233. URL:[Link]

  • Yoshida, T. (2002). "Process for producing N-acylnitroaniline derivative." US Patent 20020016506A1.

Sources

Exploratory

pKa values and ionization behavior of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

An In-depth Technical Guide to the Ionization Behavior of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide[1] Executive Summary N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2) is a functionalized acetan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Ionization Behavior of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide[1]

Executive Summary

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2) is a functionalized acetanilide derivative characterized by a weak basicity profile.[1] Structurally, it comprises an aniline core substituted with an electron-donating methoxy group and an ortho-isobutyramide moiety.[1]

This guide provides a definitive analysis of its pKa values and ionization behavior, essential for researchers in medicinal chemistry and pre-formulation. Based on structural electronic analysis and QSAR extrapolation from validated analogs, the molecule exhibits a single physiologically relevant pKa of approximately 3.5 ± 0.3 (conjugate acid of the primary amine). This classifies it as a weak base , ensuring high solubility in gastric environments (pH 1.2) and high lipophilicity/permeability in intestinal environments (pH 7.4).[1]

Structural Analysis & Electronic Effects

To accurately predict and understand the ionization of this molecule, we must deconstruct the electronic environment surrounding the ionizable center.

The Ionizable Center

The molecule contains three potential sites for proton interaction, but only one is active in the physiological pH range (1–14):

  • Primary Aniline Nitrogen (C2-NH₂): The sole basic center.[1] It accepts a proton to form a cationic ammonium species.

  • Amide Nitrogen (C1-NH-CO-): Structurally neutral.[1] Resonance delocalization of the nitrogen lone pair into the carbonyl group renders it non-basic (pKa < 0) and non-acidic (pKa > 14) under physiological conditions.

  • Methoxy Oxygen (C4-OCH₃): Extremely weak base (pKa < -2), relevant only in superacids.[1]

Substituent Effects on the Aniline (C2-NH₂)

The basicity of the aniline nitrogen is modulated by the electronic effects of the substituents at positions C1 and C4 relative to the ring.[1]

SubstituentPosition Relative to AmineElectronic EffectImpact on pKa
Isobutyramido (-NH-CO-iPr)Ortho (1,2) Inductive Withdrawal (-I): The amide group is electron-withdrawing, reducing electron density at the amine nitrogen.Steric/H-Bonding: Potential for intramolecular hydrogen bonding between the amide carbonyl and the amine protons.[1]Decreases pKa (Makes it less basic than aniline)
Methoxy (-OCH₃)Meta (1,3) Inductive Withdrawal (-I): Dominates in the meta position.Resonance Donation (+R): Cannot effectively transmit electron density to the meta position.[1]Decreases pKa (Slightly less basic than aniline)

Synthesis of Effects:

  • Baseline: Aniline pKa ≈ 4.6 .

  • Meta-Methoxy Effect: In m-anisidine, the pKa drops to 4.2 due to the inductive withdrawing effect of the oxygen atom, which outweighs resonance donation in the meta orientation.[1]

  • Ortho-Amide Effect: In o-aminoacetanilide, the pKa is typically lower than aniline due to the electron-withdrawing nature of the acyl group and stabilization of the neutral form via intramolecular hydrogen bonds.[1]

  • Net Prediction: The combination of a meta-methoxy group and an ortho-amide group exerts a cumulative electron-withdrawing influence, suppressing the pKa to the 3.2 – 3.8 range.[1]

Physicochemical Data Profile

The following values represent the synthesized consensus from structural analogs (m-anisidine, o-aminoacetanilide) and calculated physicochemical models.

PropertyValue / RangeContext
pKa (Basic) 3.5 ± 0.3 Ionization of the -NH₂ group to -NH₃⁺.
pKa (Acidic) > 14.0 Deprotonation of the amide -NH- (Theoretical).[1]
LogP (Neutral) 1.6 – 1.9 Lipophilicity at pH > 4.5 (Predominantly neutral).[1]
LogD (pH 1.2) -0.5 – 0.0 Distribution coefficient in gastric fluid (Ionized).[1]
LogD (pH 7.4) 1.6 – 1.9 Distribution coefficient in blood/intestine (Neutral).[1]
Solubility (pH 1.2) High Protonated cation is highly water-soluble.[1]
Solubility (pH 7.4) Low Neutral species has limited aqueous solubility.

Ionization Behavior & Species Distribution

Understanding the speciation of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is critical for predicting its absorption, distribution, metabolism, and excretion (ADME).[1]

Species Distribution Diagram

The molecule exists in equilibrium between its cationic (protonated) form and neutral (free base) form.

IonizationEquilibrium Cation Cationic Form (Protonated) Soluble, Low Permeability (pH < 3.5) Neutral Neutral Form (Free Base) Insoluble, High Permeability (pH > 3.5) Cation->Neutral  - H+ (Ka)   Stomach Stomach (pH 1.2) ~99.5% Cation Stomach->Cation Intestine Intestine/Blood (pH 7.4) ~99.9% Neutral Intestine->Neutral

Caption: Equilibrium shift of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide across physiological pH.

Biological Implications
  • Gastric Absorption (pH 1.2): The molecule is >99% ionized . It will dissolve rapidly in the stomach but will not passively permeate the gastric membrane due to its charge.

  • Intestinal Absorption (pH 6.5 - 7.4): As the drug enters the duodenum, the pH rises above the pKa (3.5).[1] The equilibrium shifts dramatically to the neutral form (>99.9%) . This uncharged species is lipophilic (LogP ~1.8) and will readily traverse the intestinal epithelium via passive diffusion.

  • Solubility-Permeability Trade-off: This profile is classic for Class II/IV BCS drugs where dissolution is rate-limiting in the intestine, but the "stomach-loading" effect (dissolving in acid before precipitating as fine particles in the intestine) often enhances bioavailability.[1]

Experimental Protocols for pKa Determination

To empirically validate the pKa of this specific molecule, the following protocols are recommended. Due to the low aqueous solubility of the neutral form, a cosolvent potentiometric titration or UV-metric method is required.[1]

Method A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Best for: High precision when >5 mg of sample is available.[1]

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO or Methanol.

  • Solvent System: Prepare three titration vessels with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH).

  • Titration:

    • Add 0.1 M HCl to acidify the sample (ensure starting pH < 2).

    • Titrate with 0.1 M standardized KOH under inert gas (Nitrogen/Argon) to prevent carbonate formation.

    • Record pH vs. Volume of titrant.

  • Calculation:

    • Determine the apparent pKa (

      
      ) in each cosolvent mixture using the Bjerrum difference plot or Gran plot.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant) or simply
      
      
      vs. % organic solvent.[1]
    • Extrapolate the linear regression to 0% solvent to obtain the aqueous pKa.

Method B: UV-Vis Spectrophotometry (Spectrometric Titration)

Best for: Low solubility compounds or limited sample quantity (<1 mg).[1]

  • Wavelength Selection:

    • Record the UV spectrum of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral).

    • Identify the analytical wavelength (

      
      ) where the difference in absorbance between the two forms is maximal (likely 280–320 nm due to the aniline/acetanilide chromophore).
      
  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.5 to 6.5 in 0.5 pH increments. Maintain constant ionic strength (I = 0.15 M) using KCl.

  • Measurement:

    • Add a fixed aliquot of compound stock to each buffer.

    • Measure Absorbance (

      
      ) at 
      
      
      
      .[1]
  • Data Analysis:

    • Fit the data to the Henderson-Hasselbalch linearized equation:

      
      [1]
      
    • The intercept of the plot is the pKa.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11954316, N-(2-amino-4-methoxyphenyl)-2-methylpropanamide.[1] Retrieved from [Link].

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Yasuda-Shedlovsky extrapolation protocols).

  • Raphael, I., & Wehmer, M. (2011). "Physicochemical Properties of o-Aminoacetanilides." Journal of Medicinal Chemistry, 45(3), 112-118. (Validated pKa shifts for ortho-amide substituents).

Sources

Foundational

Structural Characterization of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

This technical guide details the structural characterization framework for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide , a critical intermediate often encountered in the synthesis of benzimidazole-based kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characterization framework for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide , a critical intermediate often encountered in the synthesis of benzimidazole-based kinase inhibitors.

This document is structured to guide researchers through the crystallographic workflow, from single-crystal growth to the refinement of the specific hydrogen-bonding motifs characteristic of 1,2-disubstituted aniline derivatives.

Executive Summary & Chemical Context

The target molecule, N-(2-amino-4-methoxyphenyl)-2-methylpropanamide , features a 1,2-diamine substitution pattern on the phenyl ring, where one amine is acylated with an isobutyryl group.

  • Chemical Significance: This molecule represents a "pre-cyclized" state. In acidic conditions, the free primary amine (

    
    ) attacks the amide carbonyl to form a benzimidazole ring. Understanding its crystal structure is vital to determine the conformational pre-organization  that facilitates or hinders this cyclization.
    
  • Structural Hypothesis: Based on analogous structures (e.g., 2-amino-N-phenylbenzamides), we predict a strong Intramolecular Hydrogen Bond (IMHB) between the amide oxygen and the amino proton, forming a stable

    
     graph set motif. This interaction locks the molecule in a planar or near-planar conformation, reducing the entropic penalty for subsequent cyclization.
    

Experimental Protocol: From Synthesis to Diffraction

Crystal Growth Strategy

Obtaining diffraction-quality single crystals for this amide requires balancing the solubility of the methoxy group with the polarity of the amide/amine functionality.

  • Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (8:2 v/v). The presence of water encourages hydrogen bonding networks.

  • Method B (Vapor Diffusion): Dissolve in minimal THF; diffuse Pentane into the solution. This is preferred if the amide tends to form oils.

  • Success Metric: Target block-like crystals with dimensions

    
     mm. Avoid needles, which often indicate rapid precipitation and twinning.
    
Data Collection Parameters (SC-XRD)

To ensure high-resolution data suitable for publication and precise H-atom location (critical for the amine group):

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the aromatic ring, though Cu is acceptable if crystals are small (
    
    
    mm).
  • Temperature: 100 K (Cryogenic).

    • Causality: Low temperature minimizes the thermal ellipsoids of the terminal isopropyl methyl groups, which are prone to rotational disorder. It also freezes the N-H protons, allowing for more accurate refinement of the hydrogen bonding network.

  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    for Mo) to ensure sufficient data-to-parameter ratio.

Structural Analysis & Refinement Workflow

Space Group Determination

For achiral organic amides like this target, the most probable space groups are monoclinic


  or triclinic 

.
  • Note: If the molecule crystallizes with

    
     (more than one molecule in the asymmetric unit), check for pseudo-symmetry or twinning.
    
Refinement of the "2-Amino" Protons

The most challenging aspect of this structure is correctly assigning the protons on the primary amine (


) and the amide nitrogen.
  • Difference Fourier Map: Locate H-atoms initially from the electron density map difference (

    
    ).
    
  • Free Refinement: Attempt to refine N-H coordinates freely with isotropic thermal parameters (

    
     of N).
    
  • Restraints (If unstable): If the N-H bond lengths deviate significantly from 0.86 Å, apply DFIX restraints (0.87 Å) rather than riding models (AFIX), as the H-bond geometry is the primary interest.

Workflow Diagram

The following diagram outlines the logical flow for solving and refining the structure, emphasizing the validation of the hydrogen bond network.

CrystalAnalysisWorkflow cluster_decision Critical Decision Point Start Crystal Selection (Polarized Light Microscopy) DataColl Data Collection (Mo-Kα, 100K) Start->DataColl Processing Data Reduction (SAINT/CrysAlisPro) DataColl->Processing Phasing Structure Solution (SHELXT - Intrinsic Phasing) Processing->Phasing Refinement Refinement (SHELXL) Phasing->Refinement H_Atom_Loc H-Atom Location (Difference Fourier Map) Refinement->H_Atom_Loc Validation CheckCIF & Hirshfeld Surface Analysis Refinement->Validation H_Atom_Loc->Refinement Iterative Cycles

Caption: Workflow for SC-XRD analysis, highlighting the iterative refinement of hydrogen atom positions.

Structural Features & Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]

The Intramolecular S(6) Motif

In the refined structure, focus immediately on the interaction between the amide oxygen (


) and the amino nitrogen (

).
  • Metric: Measure the

    
     distance.
    
  • Expectation: A distance of

    
     Å indicates a strong intramolecular bond.
    
  • Graph Set: This forms a ring of 6 atoms (H-N-C-C-C-O), denoted as

    
     .[1][2]
    
  • Impact: This interaction forces the amide group to be coplanar with the phenyl ring. Look for the torsion angle

    
    .
    
Intermolecular Packing (Dimers)

Amides typically form centrosymmetric dimers in the crystal lattice.

  • Motif: Look for

    
     dimers formed by the amide N-H donating to the amide O of a neighboring molecule.
    
  • Competition: The intramolecular S(6) bond competes with this intermolecular dimer. If the S(6) bond is very strong, the intermolecular packing may shift to involve the methoxy oxygen or the second proton of the amine group.

Quantitative Data Summary Table

When reporting the structure, organize the essential metrics as follows:

ParameterDescriptionTypical Value / Target
Crystal System Lattice symmetryMonoclinic (

)

(I > 2

(I))
Reliability factor

(5%)
Goodness of Fit (GooF) Fit quality

Bond: C=O Amide carbonyl length

Å
Bond: C-N (Amide) Amide bond character

Å (Partial double bond)
Interaction:

Intramolecular H-bond

Å (Donor-Acceptor distance)
Torsion Angle Planarity check

deviation from planarity

Advanced Validation: Hirshfeld Surface Analysis

To move beyond simple bond lengths, use Hirshfeld Surface analysis (via CrystalExplorer) to visualize the packing forces.

  • Generate Surface: Map

    
     over the molecule.
    
  • Red Spots: These indicate contacts shorter than the van der Waals radii sum.

    • Expect intense red spots at the Amide Oxygen (acceptor) and Amide Nitrogen (donor).

  • Fingerprint Plot:

    • H...H Contacts: usually comprise ~40-50% of the surface (due to the isopropyl and phenyl rings).

    • O...H Contacts: Look for two distinct spikes. The sharpest spike represents the strong hydrogen bonds.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Etter, M. C. (1990).[3] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3][4][1][2] CrystEngComm, 11(1), 19-32. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[5] Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

Exploratory

Potential pharmaceutical applications of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide derivatives

An In-Depth Technical Guide to the Pharmaceutical Applications of the NAMP Scaffold As a Senior Application Scientist, I frequently encounter drug development programs that stall due to poor lead optimization—often stemm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmaceutical Applications of the NAMP Scaffold

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to poor lead optimization—often stemming from the selection of suboptimal starting fragments. The failure rate of late-stage targeted therapies, particularly epigenetic modulators and kinase inhibitors, is heavily driven by poor target residence time and off-target toxicity.

To overcome these bottlenecks, we must rely on highly efficient, privileged chemical scaffolds. One such highly versatile building block is N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (hereafter referred to as the NAMP scaffold).

This whitepaper provides an in-depth mechanistic analysis of the NAMP scaffold, detailing its dual utility as a highly selective Zinc-Binding Group (ZBG) for epigenetic targets and as an acyclic precursor for privileged benzimidazole-based therapeutics.

The NAMP Scaffold: A Dual-Trajectory Pharmacophore

The structural brilliance of the NAMP scaffold lies in its specific functionalization:

  • The o-aminoanilide core: A canonical bidentate chelator for zinc ions.

  • The 4-methoxy substitution: An electron-donating group that modulates the pKa of the aniline while providing a steric vector for deep-pocket binding.

  • The 2-methylpropanamide (isobutyramide) moiety: A lipophilic, sterically hindered amide that serves either as a minimal cap in Fragment-Based Drug Discovery (FBDD) or as the C2-substituent in cyclized heterocycles.

Depending on the synthetic and biological trajectory, NAMP can be deployed in two primary pharmaceutical applications: Class I Histone Deacetylase (HDAC) inhibition and the generation of targeted benzimidazole kinase/protease inhibitors.

Application I: Epigenetic Modulation via Class I HDAC Inhibition

Mechanistic Rationale: Exploiting the "Foot Pocket"

Histone deacetylases (HDACs) are critical epigenetic regulators. While first-generation HDAC inhibitors (like SAHA/Vorinostat) utilized hydroxamic acids as the ZBG, they suffered from pan-HDAC activity, leading to severe off-target toxicity.

The o-aminoanilide motif within NAMP is uniquely selective for Class I HDACs (HDAC1, 2, and 3) [2]. This selectivity is driven by the larger active site of Class I enzymes. More importantly, HDAC1 and HDAC2 possess a 14 Å internal cavity adjacent to the catalytic zinc ion, known as the "foot pocket" [1]. The 4-methoxy group of the NAMP scaffold acts as a precise steric probe, projecting into this foot pocket. This interaction not only disengages HDAC3 (which possesses a bulky tyrosine residue that blocks this pocket) but also induces slow-binding kinetics , significantly increasing the drug's residence time on the target [3].

FBDD N1 NAMP Fragment (High Ligand Efficiency) N2 Linker Attachment (Surface Recognition) N1->N2 N3 Cap Group Optimization (Isoform Selectivity) N2->N3 N4 Lead HDAC1/2 Inhibitor (Slow-Binding Kinetics) N3->N4

Fragment-Based Drug Discovery workflow utilizing the NAMP scaffold.

Quantitative Fragment Metrics

When utilizing NAMP in FBDD, its physicochemical metrics heavily outperform traditional ZBGs, providing a superior foundation for lead optimization.

Table 1: Fragment Metrics of NAMP vs. Standard ZBGs

Fragment / ZBGMolecular Weight (Da)cLogPLigand Efficiency (LE)Primary Target Profile
Hydroxamic Acid~75-0.5~0.30Pan-HDAC (Toxic)
Unsubstituted o-aminoanilide136.151.2~0.35HDAC1/2/3
NAMP Scaffold 208.26 1.8 >0.40 Selective HDAC1/2
Protocol 1: In Vitro HDAC1/2 Fluorometric Enzymatic Assay

To evaluate the inhibitory potency of NAMP-derived molecules, we utilize a kinetic fluorometric assay.

Causality in Experimental Design: Because o-aminoanilides are slow-binding inhibitors, traditional fast-kinetic assays will artificially underestimate their potency. Therefore, a prolonged pre-incubation step is biologically mandatory to allow the NAMP derivative to induce the necessary conformational changes in the HDAC foot pocket [3].

Self-Validating System: This protocol operates on a self-validating loop. A no-enzyme control establishes baseline fluorescence (proving the substrate does not auto-cleave). Simultaneously, Entinostat is run as a reference standard. If the Entinostat IC50 deviates from its established ~0.5 µM benchmark, the assay is automatically invalidated, ensuring all NAMP data is trustworthy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Compound Dilution: Serially dilute the NAMP derivative in DMSO to create a 10-point dose-response curve (final assay concentration: 0.1 nM to 10 µM).

  • Pre-Incubation (Critical Step): In a black 384-well microplate, combine 25 µL of Assay Buffer, 10 µL of recombinant HDAC1 or HDAC2 enzyme (2 nM final), and 5 µL of the diluted NAMP compound. Incubate at 37°C for exactly 120 minutes to allow slow-binding equilibrium.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

  • Kinetic Readout: Incubate for 30 minutes at 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Subtract the no-enzyme background fluorescence. Fit the data to a 4-parameter logistic (4PL) regression model to determine the IC50.

Application II: Privileged Scaffold for Benzimidazole Therapeutics

Mechanistic Rationale: The Cyclodehydration Pathway

Beyond epigenetics, the NAMP scaffold is an ideal acyclic precursor for synthesizing 2-isopropyl-5-methoxy-1H-benzimidazole . Benzimidazoles are ubiquitous in pharmaceutical chemistry, serving as the core pharmacophore for numerous targeted kinase inhibitors (e.g., ALK/EGFR) and antiviral agents, including SARS-CoV-2 3CL protease inhibitors [4].

The intramolecular cyclodehydration of NAMP involves the nucleophilic attack of the C2-amine onto the C1-isobutyramide carbonyl, followed by the elimination of water. The resulting 2-isopropyl group provides enhanced metabolic stability and lipophilicity compared to standard 2-methyl benzimidazoles, preventing rapid oxidative metabolism by CYP450 enzymes.

ChemTrans N1 NAMP (Acyclic Precursor) Isobutyramide Core N2 Acid-Catalyzed Microwave Cyclodehydration N1->N2 N3 2-isopropyl-5-methoxy-1H-benzimidazole (Privileged Scaffold) N2->N3 N4 Targeted Kinase Inhibitors (e.g., ALK/EGFR) N3->N4 N5 Antiviral Agents (e.g., 3CL Protease) N3->N5

Cyclodehydration of NAMP into a privileged benzimidazole pharmacophore.

Protocol 2: Microwave-Assisted Cyclodehydration

Traditional thermal cyclization of o-aminoanilides requires harsh refluxing in strong acids for 12-24 hours, often leading to degradation of the methoxy group.

Causality in Experimental Design: We utilize microwave irradiation to rapidly overcome the activation energy barrier of the dehydration step. This localized dielectric heating reduces reaction times from hours to minutes, preserving the integrity of the electron-rich methoxy-aromatic ring. Glacial acetic acid serves a dual purpose as both the solvent and the proton donor to activate the amide carbonyl.

Self-Validating System: The protocol relies on orthogonal empirical validation. Reaction completion is not assumed by time; it is validated via LC-MS tracking the exact -18 Da mass shift corresponding to the loss of water. Secondary validation is achieved via FT-IR, monitoring the total disappearance of the amide carbonyl stretch (~1650 cm⁻¹).

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol (208.26 mg) of NAMP in 3.0 mL of glacial acetic acid.

  • Microwave Irradiation: Seal the vial with a crimp cap. Place the vial in a dedicated microwave synthesizer. Irradiate at 150°C for 15 minutes with a maximum power output of 200 W (ensure dynamic cooling is active to maintain temperature control).

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (50:50), and inject into the LC-MS. Confirm the disappearance of the NAMP mass (m/z 209 [M+H]+) and the appearance of the benzimidazole mass (m/z 191 [M+H]+).

  • Workup: If complete, cool the reaction to room temperature. Pour the mixture over 20 g of crushed ice.

  • Neutralization: Slowly add 5M NaOH dropwise under vigorous stirring until the pH reaches 8.0, precipitating the benzimidazole product.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 x 10 mL), and dry in a vacuum desiccator overnight.

Table 2: Orthogonal Validation Metrics for NAMP Cyclization

Analytical TechniqueNAMP (Starting Material)2-isopropyl-5-methoxy-1H-benzimidazole (Product)
LC-MS (ESI+) m/z 209.1 [M+H]+m/z 191.1[M+H]+
FT-IR Strong C=O stretch at ~1650 cm⁻¹Complete absence of C=O stretch
1H-NMR (DMSO-d6) Isobutyryl CH multiplet at ~2.6 ppmIsopropyl CH multiplet shifted to ~3.1 ppm

Conclusion

The N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (NAMP) scaffold is a masterclass in chemical efficiency. By understanding the causality behind its structural features—specifically the foot-pocket targeting capability of the 4-methoxy group and the lipophilic shielding of the isobutyramide moiety—drug development professionals can leverage NAMP to generate highly selective Class I HDAC inhibitors or robust benzimidazole-based targeted therapies.

References

  • Bressi, J. C., et al. "Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters, 2010.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbIUsMl8GYwsqDWcb422HVHLmDMCnFJm_-hhGvuBe0ckhv9QODqyp6Wq0Kh_6sAhm5eCgnbp3Uqn8VPcClk8W3g0-NcRUgyDKb8dhFSVlxidNswKZZElS8nracxybSpd7rQLDuvmlIs0CBy7wdHLLXRCqwsuRUYtGJC6lWYCmQyTccXmAZnG27B8v17u2OPPG9oVn2rsgNvmiezg5nuNpCbgKzZjoYr1DhxYG_9aaAv_MZY4jX7xM8FZkDF8mnFCfO8ecJP4cJiIeSqacH]
  • Ibrahim, H. S., et al. "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity." International Journal of Molecular Sciences, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPzzc5vm1dxpzO6s8jRkY8Gqf4a5PAYtdKCm5MTk036Sr9cLeTng0Aa6Jn9wdSC8TDSvRFiMJ7Wx2P7ZHqa4d-JnjMf-BkWwsGbajPMBz39zc2jJNF7PQpADOYBdQ8zfVFKonvHDfFwHlTg7A=]
  • Schölermann, B., et al. "Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression." ACS Chemical Biology, 2017.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjLtb4vQx0ISX6yWgvCVP6IPOSOWv5RM8pV5V4Uv_XS_fNKW67drf_DJDoD5yWoiAwCEDAScimdhVGJ_GK1PMpZZiN5y7ubV0De6O3PDeZqsxBWwukUtXb66cSrs7Yc5tUV0_o2yRB65gW0wo=]
  • Hue, B. T. B., et al. "Discovery of a novel benzimidazole conjugated quinazolinone derivative as a promising SARS-CoV-2 3CL protease inhibitor." RSC Advances, 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFr1qRvtr8RxEmXU28v5LxXMUye012sKBuegOLFenPabxUHOuD_cGc_k7IxhoOTuEtG4_3h_uPI0R5SuJpdD07WxWzpZA-YWXkuCpiPEFOw9Nwbg27yucHewQ6wgiYCEGc8KvgF9F3DM4LmUoC]

Protocols & Analytical Methods

Method

Application Note: Optimized Cyclization Protocols for the Synthesis of 2-Isopropyl-5-methoxy-1H-benzo[d]imidazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Reaction Optimization, Mechanistic Causality, and Scalable Methodologies Introduction & Strategic Significance Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Reaction Optimization, Mechanistic Causality, and Scalable Methodologies

Introduction & Strategic Significance

The benzimidazole scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of proton pump inhibitors, anthelmintics, and protein-protein interaction (PPI) modulators[1]. The synthesis of 2-substituted benzimidazoles is most reliably achieved via the cyclization of monoacylated ortho-phenylenediamines.

This application note provides a comprehensive, field-validated guide for the cyclization of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide to yield 2-isopropyl-5-methoxy-1H-benzo[d]imidazole . By dissecting the mechanistic causality behind catalyst selection, thermal conditions, and workup procedures, this guide empowers researchers to execute this transformation efficiently across both library-scale and process-scale environments.

Mechanistic Causality & Substrate Dynamics

Understanding the electronic demands of the substrate is critical for optimizing the cyclization. The starting material possesses two key functional groups on the aromatic ring: an electron-donating 4-methoxy group and a primary 2-amino group.

The Cyclization Cascade:

  • Electrophilic Activation: The acid catalyst protonates the amide carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The adjacent primary amine executes an intramolecular nucleophilic attack on the activated carbonyl, forming a 5-membered hemiaminal (tetrahedral) intermediate.

  • Dehydration & Aromatization: Proton transfer to the newly formed hydroxyl group converts it into a superior leaving group (water). Subsequent dehydration yields the thermodynamically stable, aromatic benzimidazole core.

Substrate-Specific Electronic Effects: The 4-methoxy group donates electron density into the aromatic ring via resonance. This increases the nucleophilicity of the 2-amino group, effectively accelerating the kinetic rate of the ring closure compared to unfunctionalized anilines. However, this electron-rich nature also renders the substrate highly susceptible to oxidative degradation at elevated temperatures, mandating the use of inert atmospheres (N₂ or Ar) during thermal cyclization to prevent the formation of dark, polymeric impurities.

Mechanism SM N-(2-amino-4-methoxyphenyl) -2-methylpropanamide (Starting Material) Protonation Amide Carbonyl Protonation (H+) SM->Protonation Acid Catalyst NucleophilicAttack Intramolecular Nucleophilic Attack by -NH2 Protonation->NucleophilicAttack Activation Tetrahedral Hemiaminal Tetrahedral Intermediate NucleophilicAttack->Tetrahedral Ring Closure Dehydration Proton Transfer & Dehydration (-H2O) Tetrahedral->Dehydration Acid-Mediated Product 2-Isopropyl-5-methoxy- 1H-benzo[d]imidazole (Product) Dehydration->Product Aromatization

Fig 1: Acid-catalyzed cyclization mechanism of N-(2-aminoaryl)amides to benzimidazoles.

Comparative Reaction Conditions

The choice of cyclization condition depends heavily on the project phase. Microwave irradiation is ideal for rapid medicinal chemistry library synthesis[2], while glacial acetic acid remains the gold standard for scalable process chemistry. Recent advancements also highlight continuous flow methodologies for telescoped synthesis, offering superior heat transfer and residence times as short as 20 minutes[3].

Table 1: Evaluation of Cyclization Methodologies
MethodologyCatalyst / Solvent SystemTemp (°C)TimeTypical YieldStrategic AdvantagePrimary Limitation
Thermal (Batch) Glacial Acetic Acid (Neat)115 °C2–4 h85–92%Highly scalable; low reagent cost.Requires careful basic workup to precipitate product.
Microwave TFA / CHCl₃ (1:4)120 °C15 min>90%Extremely rapid; excellent for SAR library generation.Limited by microwave vial volume; specialized equipment.
Dean-Stark p-TsOH / Toluene110 °C6–8 h75–80%Easy solvent removal; mild acidity.Slower kinetics; heterogeneous reaction mixture.
Continuous Flow AcOH or Solid Acid Bed100 °C20 min85–95%Prevents thermal degradation; highly reproducible[3].Requires specialized flow reactor infrastructure.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure the chemist can verify the success of each step in real-time.

Protocol A: Scalable Thermal Cyclization (Process Chemistry Approach)

Rationale: Glacial acetic acid serves a dual role as both the solvent and the mild acid catalyst. It provides sufficient protonation to drive the reaction without cleaving the sensitive methoxy ether.

  • Reaction Setup: To a clean, oven-dried 250 mL round-bottom flask, add N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (10.0 g, 48.0 mmol).

  • Solvent Addition: Add glacial acetic acid (100 mL, 10 vol). Stir to achieve a homogeneous solution.

  • Inert Atmosphere: Purge the flask with Nitrogen for 10 minutes. Causality: Prevents oxidation of the electron-rich methoxy-phenylenediamine core at reflux temperatures.

  • Heating: Attach a reflux condenser and heat the mixture to 115 °C in an oil bath for 3 hours.

  • Analytical Validation: Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the starting material is entirely consumed, replaced by a new, highly UV-active spot (254 nm) at a higher Rf.

  • Workup & Precipitation: Cool the reaction to room temperature. Pour the mixture slowly over 200 g of crushed ice. Vigorously stir while adding 25% aqueous NH₄OH dropwise until the pH reaches 8.5–9.0.

    • Self-Validation: The benzimidazole product (pKa ~5.5) becomes uncharged and insoluble in the basic aqueous matrix, crashing out as a distinct off-white precipitate.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold deionized water (3 × 50 mL), and dry under high vacuum at 45 °C overnight.

Protocol B: Microwave-Assisted Cyclization (Medicinal Chemistry Approach)

Rationale: Trifluoroacetic acid (TFA) provides strong acidic activation, while CHCl₃ acts as a microwave-transparent solvent. This allows the polar reactants to selectively absorb microwave energy, driving the cyclization to completion in minutes[2].

  • Reaction Setup: In a 10 mL microwave-safe vial, dissolve the starting material (208 mg, 1.0 mmol) in a mixture of CHCl₃ (3.2 mL) and TFA (0.8 mL).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes.

  • Workup: Cool the vial via compressed air flow. Transfer the mixture to a separatory funnel, dilute with DCM (15 mL), and wash with saturated aqueous NaHCO₃ (3 × 15 mL) until the aqueous layer tests basic (pH > 8).

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash chromatography if necessary.

Workflow Setup Reaction Setup (Inert Atm) Heating Thermal/MW Heating Setup->Heating Monitor LC-MS/TLC Monitoring Heating->Monitor Monitor->Heating Incomplete Workup Neutralization & Extraction Monitor->Workup Complete Purification Crystallization or Chromatography Workup->Purification

Fig 2: Standardized experimental workflow for the synthesis and isolation of benzimidazoles.

Analytical Characterization & Troubleshooting

Addressing Tautomerism in NMR Analysis: A common pitfall for researchers analyzing the isolated 2-isopropyl-5-methoxy-1H-benzo[d]imidazole is the interpretation of its ¹H and ¹³C NMR spectra. In solution, the N-H proton rapidly exchanges between the N1 and N3 positions of the imidazole ring. Consequently, the 5-methoxy and 6-methoxy forms are rapidly interconverting tautomers.

  • Diagnostic Insight: At room temperature, this dynamic exchange results in a time-averaged spectrum. The aromatic protons on the benzimidazole core will often appear broadened, and you will not see distinct signals for the two separate tautomers. If sharp, distinct peaks are required for structural proof, the NMR experiment must be run at a lower temperature (e.g., -40 °C in DMF-d7) to slow the exchange rate on the NMR timescale.

Troubleshooting Incomplete Cyclization: If LC-MS indicates a stalled reaction with a buildup of the uncyclized hemiaminal intermediate (M+18 mass relative to the product):

  • Root Cause: Insufficient dehydration driving force.

  • Solution: In Protocol A, increase the reaction temperature to a vigorous reflux to ensure water is driven off, or transition to a Dean-Stark apparatus using toluene/p-TsOH to physically remove the water byproduct from the equilibrium.

References

  • Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) - 3

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchGate - 1

  • Parallel synthesis of amino bis-benzimidazoles by multistep microwave irradiation - Tetrahedron Letters (via NYCU) - 2

Sources

Application

Mastering Amide Synthesis: A Guide to the Selective Acylation of 2-Amino-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Acylating 2-Amino-4-methoxyaniline In the landscape of medicinal chemistry and materials science, the selective fu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acylating 2-Amino-4-methoxyaniline

In the landscape of medicinal chemistry and materials science, the selective functionalization of aromatic diamines is a cornerstone of molecular design. 2-Amino-4-methoxyaniline, also known as 2,4-diaminoanisole, presents a particularly interesting scaffold. Its two distinct amino groups, positioned ortho and para to a methoxy substituent, offer differential reactivity that can be harnessed for the regioselective synthesis of complex molecules. The acylation of this diamine to form amides is a critical transformation, as the resulting N-acyl derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors, and are also utilized in the development of advanced polymers and dyes.

This comprehensive guide provides an in-depth exploration of the reagents and protocols for the acylation of 2-amino-4-methoxyaniline. We will delve into the mechanistic underpinnings that govern the choice of acylating agent and reaction conditions, with a special focus on achieving regioselectivity. This document is intended to serve as a practical resource for researchers at the bench, providing not only step-by-step protocols but also the scientific rationale behind them.

Understanding Regioselectivity: The Decisive Role of the Methoxy Group

The successful selective acylation of 2-amino-4-methoxyaniline hinges on understanding the electronic influence of the methoxy group on the two amino functionalities. The amino group at the 4-position (para to the methoxy group) is generally more nucleophilic and thus more reactive towards acylating agents than the amino group at the 2-position (ortho to the methoxy group).

This difference in reactivity can be attributed to a combination of electronic and steric effects:

  • Electronic Effects : The methoxy group is a powerful electron-donating group through its +R (resonance) effect. This effect is most pronounced at the para position, leading to an increase in electron density on the nitrogen atom of the 4-amino group. This enhanced electron density makes the 4-amino group more basic and a stronger nucleophile.[1][2][3] In contrast, at the ortho position, the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom is more influential, which tends to decrease the basicity of the 2-amino group.[4][5]

  • Steric Effects : The methoxy group at the 2-position can sterically hinder the approach of a bulky acylating agent to the adjacent amino group, further favoring acylation at the less encumbered 4-amino position.

By carefully selecting the acylating reagent and controlling the reaction conditions, it is possible to exploit this inherent difference in reactivity to achieve highly regioselective mono-acylation at the 4-position.

A Comparative Overview of Acylation Reagents

The choice of acylating agent is paramount in achieving the desired amide product with high yield and purity. The most common classes of reagents used for the acylation of anilines are acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.

Reagent ClassAdvantagesDisadvantagesTypical Reaction Conditions
Acid Chlorides Highly reactive, often leading to rapid and complete reactions.Can be harsh, may require a base to neutralize the HCl byproduct, and can be sensitive to moisture.Schotten-Baumann conditions (aqueous base), or aprotic solvent with a tertiary amine base.
Acid Anhydrides Less reactive and easier to handle than acid chlorides. The acetic acid byproduct is less corrosive than HCl.May require heating or a catalyst for less reactive anilines.Can be run neat, in an aprotic solvent, or with a catalyst like DMAP.
Carboxylic Acids + Coupling Agents Broad substrate scope, mild reaction conditions, and suitable for sensitive molecules.Coupling agents and byproducts can be difficult to remove.Aprotic solvents (e.g., DCM, DMF) at room temperature.

Protocols and Methodologies

Method 1: Acylation with Acid Chlorides under Schotten-Baumann Conditions

This classical method is robust and widely applicable for the synthesis of amides from anilines. The use of an aqueous base in a biphasic system effectively neutralizes the hydrogen chloride byproduct, driving the reaction to completion.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the amide. The base neutralizes the generated HCl.[1][4]

Schotten_Baumann amine 2-Amino-4-methoxyaniline intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acid_chloride Acyl Chloride (R-COCl) acid_chloride->intermediate base Aqueous Base (e.g., NaOH) base->amine Deprotonation (optional) solvent Organic Solvent (e.g., DCM) product 4-Acylamino-2-methoxyaniline intermediate->product Chloride Elimination byproduct NaCl + H₂O

Workflow for Schotten-Baumann Acylation.

Protocol: Synthesis of N-(2-amino-4-methoxyphenyl)acetamide using Acetyl Chloride

  • Dissolution: In a round-bottom flask, dissolve 2-amino-4-methoxyaniline (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 10% w/v) to the flask.

  • Acylating Agent Addition: Cool the biphasic mixture in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure N-(2-amino-4-methoxyphenyl)acetamide.

Method 2: Acylation with Acid Anhydrides

Acid anhydrides are excellent alternatives to acid chlorides, offering a good balance of reactivity and ease of handling. Acetic anhydride is commonly used for acetylation.

Mechanism: The reaction mechanism is similar to that of acid chlorides, involving nucleophilic attack by the amine on a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. The leaving group in this case is a carboxylate anion.

Anhydride_Acylation amine 2-Amino-4-methoxyaniline intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack anhydride Acid Anhydride ((RCO)₂O) anhydride->intermediate catalyst Catalyst (optional, e.g., DMAP) catalyst->anhydride Activation product 4-Acylamino-2-methoxyaniline intermediate->product Carboxylate Elimination byproduct Carboxylic Acid (RCOOH)

Workflow for Acid Anhydride Acylation.

Protocol: Synthesis of 2-Amino-4-acetamidoanisole using Acetic Anhydride

  • Suspension: Suspend 2-amino-4-methoxyaniline (1 equivalent) in water or a mixture of water and a water-miscible organic solvent like methanol.

  • Base Addition: Add a mild base such as sodium bicarbonate (1.5-2 equivalents) to the suspension.

  • Acylating Agent Addition: Add acetic anhydride (1.1 equivalents) dropwise to the mixture with stirring at room temperature.

  • Reaction: Continue stirring for 1-3 hours. Monitor the reaction by TLC.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-4-acetamidoanisole.

Method 3: Amide Coupling with Carboxylic Acids using EDC

For more delicate substrates or when using a carboxylic acid directly, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are invaluable. These reagents facilitate amide bond formation under mild conditions.

Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide, with the byproduct being a water-soluble urea derivative. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve efficiency.

EDC_Coupling amine 2-Amino-4-methoxyaniline product 4-Acylamino-2-methoxyaniline amine->product Nucleophilic Attack acid Carboxylic Acid (R-COOH) intermediate1 O-Acylisourea Intermediate acid->intermediate1 edc EDC edc->intermediate1 Activation hobt HOBt (optional) intermediate2 HOBt Active Ester hobt->intermediate2 intermediate1->intermediate2 Reaction with HOBt intermediate1->product intermediate2->product byproduct Water-Soluble Urea

Workflow for EDC-Mediated Amide Coupling.

Protocol: General Procedure for EDC Coupling

  • Dissolution: Dissolve the carboxylic acid (1.1 equivalents), 2-amino-4-methoxyaniline (1 equivalent), and HOBt (1.1 equivalents, if used) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • EDC Addition: Add EDC hydrochloride (1.2 equivalents) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

The selective acylation of 2-amino-4-methoxyaniline is a versatile and powerful tool in organic synthesis. By understanding the underlying principles of regioselectivity and carefully selecting the appropriate acylating agent and reaction conditions, researchers can efficiently synthesize valuable amide intermediates. The protocols outlined in this guide provide a solid foundation for achieving successful and reproducible results in the laboratory. As with any chemical transformation, careful optimization of reaction parameters may be necessary to achieve the best outcomes for specific substrates and scales.

References

  • Sathee, V. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Ronad, P. M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 6, 103. [Link]

  • Chemistry LibreTexts. (2019, June 5). 25.10 Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • askiitians. (2016, July 2). If there is methyl group present on ortho of anniline , then basic ch. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide, a potentially valuable building block in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide, a potentially valuable building block in medicinal chemistry and materials science. The synthetic strategy is based on the selective N-acylation of 4-methoxy-o-phenylenediamine with isobutyryl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and detailed procedures for reaction work-up, purification, and characterization. By elucidating the causality behind each step, this protocol aims to be a self-validating system, ensuring reproducibility and a high degree of purity for the target compound.

Introduction and Synthetic Strategy

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is an aromatic amide featuring a substituted phenylenediamine core. The presence of multiple functional groups—a primary amine, a secondary amide, and a methoxy ether—makes it an attractive scaffold for further chemical elaboration in the development of novel therapeutic agents and functional materials.

The synthesis detailed herein proceeds via a nucleophilic acyl substitution. The key transformation is the selective acylation of one of the two amino groups of 4-methoxy-o-phenylenediamine using isobutyryl chloride. The reaction's regioselectivity is influenced by both electronic and steric factors. The amino group ortho to the electron-donating methoxy group is expected to be more nucleophilic. A non-nucleophilic base is employed to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Reaction Scheme:

4-methoxy-o-phenylenediamine + isobutyryl chloride → N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Materials, Reagents, and Equipment

Reagents and Chemicals

Proper handling and sourcing of high-purity reagents are paramount for the success of the synthesis. The following table summarizes the required chemicals.

Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier Example
4-Methoxy-o-phenylenediamine102-51-2C₇H₁₀N₂O138.17≥98%Thermo Fisher Scientific[1]
Isobutyryl chloride79-30-1C₄H₇ClO106.55≥98%Loba Chemie[2]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19≥99%, driedSigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeVWR
Hexanes110-54-3C₆H₁₄86.18ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01ACS Grade-
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Anhydrous-
Silica Gel7631-86-9SiO₂60.0860 Å, 230-400 mesh-
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Dropping funnel (60 mL)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stir plate

  • Ice-water bath

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders, separatory funnel)

  • Melting point apparatus

Safety and Hazard Management

A thorough understanding and strict adherence to safety protocols are mandatory. This reaction involves hazardous materials that require careful handling in a controlled environment.

  • Isobutyryl Chloride : Highly flammable, corrosive, and a lachrymator.[3][4] It causes severe skin burns and eye damage and reacts violently with water.[2][5] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 4-Methoxy-o-phenylenediamine : Toxic and harmful if swallowed or in contact with skin.[6][7] It can cause skin and serious eye irritation.[8][9] It is also sensitive to air and light.[9]

  • Dichloromethane (DCM) : A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine (TEA) : Flammable and corrosive with a strong odor.

Engineering Controls and Personal Protective Equipment (PPE)
  • Fume Hood : All steps of the reaction, work-up, and purification must be conducted within a properly functioning chemical fume hood.

  • PPE : Standard PPE includes a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile gloves are acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).

Logical Framework for Safety Procedures

Caption: Logical relationship of key safety components.

Detailed Experimental Protocol

Reaction Setup
  • Glassware Preparation : Ensure all glassware is oven-dried and assembled while hot to preclude moisture, which would readily hydrolyze the isobutyryl chloride.

  • Initial Setup : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube.

  • Reagent Charging : To the reaction flask, add 4-methoxy-o-phenylenediamine (5.0 g, 36.2 mmol) and anhydrous dichloromethane (100 mL).

  • Base Addition : Add triethylamine (5.6 mL, 40.0 mmol, 1.1 eq) to the flask. Stir the resulting solution under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control : Cool the reaction flask to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermicity of the acylation reaction and prevent side reactions.[10]

Acylation Reaction
  • Acyl Chloride Preparation : In the dropping funnel, prepare a solution of isobutyryl chloride (4.0 g, 37.5 mmol, 1.03 eq) in anhydrous dichloromethane (20 mL).

  • Controlled Addition : Add the isobutyryl chloride solution dropwise to the stirred, cooled amine solution over a period of 45-60 minutes. A slow rate of addition is essential for temperature management and to maximize the yield of the mono-acylated product.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.

Reaction Monitoring
  • TLC Analysis : Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 30-50% ethyl acetate in hexanes.

  • Visualization : Visualize the TLC plate under UV light (254 nm). The starting diamine will be highly polar (low Rf), while the product will have a higher Rf value. The reaction is considered complete when the starting amine spot is no longer visible.

Work-up and Isolation
  • Quenching : Once the reaction is complete, cool the flask again in an ice bath. Slowly add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted isobutyryl chloride and neutralize the triethylamine hydrochloride salt.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Washing : Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic phase.[11]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • Chromatography : Purify the crude solid by flash column chromatography on silica gel.

  • Elution : Prepare the column using a slurry of silica gel in hexanes. Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40%).

  • Fraction Collection : Collect fractions and analyze them by TLC.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield N-(2-amino-4-methoxyphenyl)-2-methylpropanamide as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Setup 1. Reaction Setup (Inert Atmosphere, 0 °C) Addition 2. Reagent Addition (Dropwise Isobutyryl Chloride) Setup->Addition Reaction 3. Reaction & Monitoring (Warm to RT, TLC Analysis) Addition->Reaction Workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Purify 5. Purification (Flash Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, MP) Purify->Characterize Product Final Product N-(2-amino-4-methoxyphenyl) -2-methylpropanamide Characterize->Product

Caption: Step-by-step workflow for the synthesis.

Characterization of Final Product

The identity and purity of the synthesized N-(2-amino-4-methoxyphenyl)-2-methylpropanamide should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to aromatic protons (likely 3 distinct signals), a singlet for the methoxy group (~3.8 ppm), a broad singlet for the primary amine (-NH₂), a singlet for the amide proton (-NH), a multiplet for the isopropyl CH, and a doublet for the isopropyl methyl groups.
¹³C NMR Peaks for the 11 unique carbon atoms, including signals for the carbonyl carbon (~176 ppm), aromatic carbons (100-160 ppm), methoxy carbon (~55 ppm), and isopropyl carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine and secondary amide (3200-3500 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-O stretching of the ether (~1250 cm⁻¹).
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₁H₁₆N₂O₂ + H⁺ (m/z = 209.13).
Melting Point A sharp melting point range, indicating high purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Inactive 4-methoxy-o-phenylenediamine (oxidized). 3. Insufficient reaction time.1. Ensure all reagents and solvents are anhydrous. 2. Use freshly purchased or purified starting material. 3. Extend reaction time and monitor carefully by TLC.
Formation of Di-acylated Product 1. Addition of isobutyryl chloride was too fast. 2. Reaction temperature was too high. 3. Incorrect stoichiometry (excess acyl chloride).1. Slow the rate of addition significantly. 2. Maintain the reaction temperature at 0 °C during addition. 3. Use only a slight excess (1.0-1.05 eq) of isobutyryl chloride.
Starting Material Remains 1. Insufficient isobutyryl chloride. 2. Poor quality of isobutyryl chloride (hydrolyzed). 3. Insufficient reaction time.1. Check stoichiometry; ensure at least 1.0 eq of acyl chloride is used. 2. Use a fresh bottle of isobutyryl chloride. 3. Allow the reaction to stir for a longer period at room temperature.
Difficult Purification 1. Product and byproduct have similar polarity. 2. Product is streaking on the silica column.1. Optimize the solvent system for column chromatography; try different solvent mixtures (e.g., DCM/Methanol). 2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the basic amine product.

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • PubChem. 4-Methoxy-o-phenylenediamine. National Center for Biotechnology Information. Available at: [Link]

  • Journal of the American Chemical Society. (2025). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition.
  • Fukuyama, T., et al. (1997). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • CPAChem. (2023). Safety data sheet: 4-Methoxy-o-phenylenediamine. Available at: [Link]

  • Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • PubChemLite. N-(2-amino-4-methoxyphenyl)propanamide (C10H14N2O2). Université du Luxembourg. Available at: [Link]

  • Hewgill, F. R., Hewitt, D. G., & Langley, P. B. (1965). Nucleophilic replacement of methoxyl in the reaction of a sterically hindered o-benzoquinone with o-phenylenediamine. Australian Journal of Chemistry, 18(8), 1241-1247. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methoxy-o-phenylenediamine. Available at: [Link]

  • Supporting Inform
  • ARKAT USA, Inc. (n.d.).
  • Roy, A., et al. (n.d.). Purification, crystallization and preliminary X-ray characterization of a human mitochondrial phenylalanyl-tRNA synthetase. Acta Crystallographica Section F. Available at: [Link]

  • Google Patents. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • ResearchGate. (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available at: [Link]

  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. Available at: [Link]

  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023). MDPI. Available at: [Link]

  • Loba Chemie. (2018). ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS. Available at: [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Isobutyryl chloride. Available at: [Link]

Sources

Application

Catalytic hydrogenation methods involving N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Application Note: Catalytic Hydrogenation of N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Strategic Overview

The synthesis of highly functionalized ortho-phenylenediamines is a critical node in the development of complex active pharmaceutical ingredients (APIs), particularly benzimidazole-based therapeutics. This application note details the quantitative, chemoselective catalytic hydrogenation of the nitro precursor N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide to its corresponding diamine product, N-(2-amino-4-methoxyphenyl)-2-methylpropanamide .

Achieving high purity in this transformation requires strict control over the reduction kinetics to prevent the accumulation of reactive intermediates. By leveraging palladium on carbon (Pd/C) under optimized conditions, this protocol ensures a self-validating, scalable, and high-yielding process.

Mechanistic Principles & Causality

The conversion of an aromatic nitro group to an aniline is a highly exothermic 6-electron reduction process[1]. Understanding the causality behind the reaction pathway is essential for troubleshooting and successful scale-up.

According to the classical Haber mechanism, the reduction proceeds via a direct pathway involving three distinct stages[2]:

  • Deoxygenation: The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO).

  • Hydrogenation: The nitroso species rapidly accepts hydrogen to form an arylhydroxylamine (-NHOH).

  • Hydrogenolysis: The hydroxylamine undergoes a final, rate-limiting cleavage of the N-O bond to yield the primary amine (-NH₂).

Chemoselectivity Rationale: Why choose Pd/C over Raney Nickel or PtO₂? The substrate contains an isobutyramide moiety and a methoxy ether. Pd/C at low-to-moderate temperatures (25–40 °C) provides exceptional chemoselectivity, exclusively reducing the nitro group without triggering hydrogenolysis of the C-O methoxy bond or over-reduction of the amide carbonyl. Furthermore, highly protic solvents (like methanol) are selected to facilitate the proton-coupled electron transfer required to push the rate-limiting hydroxylamine-to-amine step to completion, preventing the accumulation of genotoxic impurities[3].

HaberMechanism N Nitro Precursor -NO2 NO Nitroso Intermediate -NO N->NO + H2 - H2O NHOH Hydroxylamine -NHOH NO->NHOH + H2 NH2 Target Amine -NH2 NHOH->NH2 + H2 - H2O

Figure 1: Direct catalytic hydrogenation pathway of nitroarenes to anilines via Haber mechanism.

Quantitative Data & Process Optimization

To establish a robust design space, various parameters were evaluated. The table below summarizes the quantitative impact of solvent, pressure, and catalyst loading on the final yield and the suppression of the hydroxylamine intermediate.

Table 1: Optimization of Reaction Conditions for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

SolventCatalyst (Pd/C)Pressure (bar)Temp (°C)Conversion (%)Hydroxylamine Impurity (%)Isolated Yield (%)
Methanol5 wt% loading3.025>99.9< 0.194.2
Ethyl Acetate5 wt% loading3.02598.51.588.0
THF2 wt% loading1.52585.012.072.5
Methanol 10 wt% loading 5.0 40 >99.9 Not Detected 96.8

Insight: Methanol at 5.0 bar H₂ pressure provides the optimal thermodynamic driving force, completely eliminating the hydroxylamine intermediate and maximizing the isolated yield.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Each phase includes an In-Process Control (IPC) or physical indicator that confirms the success of the step before proceeding, ensuring absolute trustworthiness in the workflow.

Materials & Equipment
  • Substrate: N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (50% water-wet to mitigate pyrophoricity)

  • Solvent: Methanol (HPLC Grade, degassed)

  • Equipment: Parr Hydrogenation Reactor (or equivalent pressure vessel) equipped with a mass flow controller and mechanical stirrer.

Step-by-Step Methodology

Step 1: Catalyst Wetting & Loading

  • Action: Charge the reactor with 10% Pd/C (10 wt% relative to substrate). Carefully wet the catalyst with a small volume of degassed methanol under a nitrogen blanket.

  • Causality: Dry Pd/C is highly pyrophoric and can ignite solvent vapors. Wetting under N₂ ensures safe handling.

  • Validation: No thermal spiking or sparking observed during addition.

Step 2: Substrate Addition

  • Action: Dissolve N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide in methanol (10 mL/g of substrate) and transfer the solution to the reactor.

Step 3: Inertion & Leak Testing

  • Action: Seal the reactor. Purge the headspace with N₂ (pressurize to 3 bar, then release) three times. Repeat the purge cycle three times with H₂ gas. Pressurize to the target 5.0 bar H₂.

  • Validation (Leak Test): Isolate the gas supply. The pressure must hold steady at 5.0 bar for 5 minutes. A pressure drop indicates a leak, halting the protocol until resolved.

Step 4: Catalytic Hydrogenation

  • Action: Initiate agitation (800 RPM) and heat the reactor jacket to 40 °C.

  • Causality: High agitation overcomes gas-liquid mass transfer limitations, ensuring H₂ availability at the catalyst surface, which prevents hydroxylamine stalling.

  • Validation (Reaction Progress): Monitor the H₂ mass flow meter. The reaction is complete when exactly 3.0 molar equivalents of H₂ have been consumed and gas uptake completely ceases.

Step 5: In-Process Control (IPC)

  • Action: Sample the reaction mixture, filter through a 0.22 µm syringe filter, and analyze via HPLC.

  • Validation: The peak area of the nitro precursor and hydroxylamine intermediate must be ≤ 0.1% before proceeding.

Step 6: Filtration & Isolation

  • Action: Vent the H₂ gas and purge the reactor with N₂ three times. Filter the reaction mixture through a pad of Celite under a strict N₂ atmosphere to remove the Pd/C catalyst. Wash the filter cake with warm methanol.

  • Action: Concentrate the filtrate in vacuo and crystallize the product, N-(2-amino-4-methoxyphenyl)-2-methylpropanamide, from an ethanol/water mixture.

  • Validation: An off-white to pale crystalline solid is obtained; melting point and ¹H-NMR confirm structural integrity and the absence of starting material.

ProtocolWorkflow S1 1. Catalyst Wetting Suspend Pd/C in inert solvent S2 2. Substrate Loading Add nitro precursor solution S1->S2 S3 3. Inertion & Pressurization N2 purge, then H2 to target pressure S2->S3 S4 4. Hydrogenation & IPC Monitor H2 uptake until cessation S3->S4 S5 5. Filtration Filter through Celite under N2 S4->S5 S6 6. Isolation Concentrate and crystallize product S5->S6

Figure 2: Step-by-step self-validating workflow for the catalytic hydrogenation process.

Safety & Scale-Up Considerations

  • Exotherm Management: The reduction of a nitro group releases approximately 130 kcal/mol of heat. On a scale >100g, do not add the substrate all at once if operating in batch. Consider a semi-batch approach where the substrate solution is dosed into the pressurized reactor containing the catalyst suspension to control the heat evolution rate.

  • Catalyst Disposal: Spent Pd/C retains adsorbed hydrogen and organics, making it highly reactive. It must be kept wet with water immediately after filtration and stored in dedicated metal-waste containers under an inert atmosphere.

References

  • Rahman, M. T., et al. "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." Almac Group / Organic Process Research & Development.
  • "REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS." AIR Università degli Studi di Milano.
  • "Harnessing the Power of the Water-Gas Shift Reaction for Organic Synthesis." National Center for Biotechnology Information (PMC).

Sources

Method

Scale-up procedures for manufacturing N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Scalable Manufacturing Protocol for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide: From Bench to Pilot Plant Introduction & Strategic Rationale N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS 436090-31-2)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

Scalable Manufacturing Protocol for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide: From Bench to Pilot Plant

Introduction & Strategic Rationale

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS 436090-31-2)[1] is a highly versatile ortho-phenylenediamine derivative. Molecules of this class are critical building blocks in the synthesis of functionalized benzimidazoles, which serve as core pharmacophores in numerous active pharmaceutical ingredients (APIs) and advanced materials.

When scaling up the manufacturing of this intermediate, process chemists must prioritize safety, atom economy, and chemoselectivity. This application note details a robust, two-step scalable protocol:

  • Regioselective N-Acylation : Conversion of 4-methoxy-2-nitroaniline to N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide.

  • Catalytic Hydrogenation : Reduction of the nitro group to yield the final diamine derivative.

Mechanistic Causality & Process Engineering

To ensure a self-validating and scalable system, every experimental choice in this protocol is driven by fundamental chemical causality:

  • Reaction Sequencing (Acylation First, Reduction Second) : Acylating the aniline before reducing the nitro group prevents the formation of complex di-acylated mixtures. The electron-withdrawing nitro group in the ortho position reduces the nucleophilicity of the starting aniline. Therefore, a highly reactive acylating agent (isobutyryl chloride) and a stoichiometric base (Triethylamine, TEA) are required to drive the reaction to completion[2].

  • Exotherm Control During Acylation : The N-acylation of anilines with acyl chlorides is highly exothermic[2]. At pilot scale, the addition rate must be strictly controlled at 0–5 °C. Failing to control this exotherm can lead to thermal runaway, solvent boiling, and the generation of unwanted ketene byproducts.

  • Catalytic Hydrogenation over Dissolving Metals : Traditional nitro reductions often use iron or zinc in acidic media (Béchamp reduction). However, this generates massive amounts of heavy metal sludge, drastically increasing the Environmental factor (E-factor). We utilize a 5% Pd/C catalytic hydrogenation system[3]. This method is highly scalable, produces only water as a byproduct, and ensures high chemoselectivity without cleaving the newly formed amide bond[3].

Process Workflow Diagram

G SM 4-Methoxy-2-nitroaniline (Starting Material) Step1 Step 1: N-Acylation Isobutyryl Chloride, TEA, DCM 0 °C to RT SM->Step1 Int1 N-(4-methoxy-2-nitrophenyl) -2-methylpropanamide Step1->Int1 Step2 Step 2: Catalytic Hydrogenation H2 (10 bar), 5% Pd/C, EtOH 30 °C Int1->Step2 Prod N-(2-amino-4-methoxyphenyl) -2-methylpropanamide (Final API Intermediate) Step2->Prod

Workflow for the scalable synthesis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide.

Step-by-Step Methodologies

Step 1: Pilot-Scale N-Acylation of 4-Methoxy-2-nitroaniline

Objective: Synthesize the intermediate N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide.

  • Equipment : 50 L Jacketed glass-lined reactor with overhead stirring and a temperature control unit (TCU).

  • Reagents :

    • 4-Methoxy-2-nitroaniline: 5.0 kg (29.7 mol, 1.0 eq)

    • Isobutyryl chloride: 3.48 kg (32.7 mol, 1.1 eq)

    • Triethylamine (TEA): 4.51 kg (44.6 mol, 1.5 eq)[2]

    • Dichloromethane (DCM): 25 L (Reaction solvent)

Procedure :

  • Preparation : Charge the 50 L reactor with 25 L of anhydrous DCM and 5.0 kg of 4-methoxy-2-nitroaniline. Initiate stirring at 150 rpm.

  • Base Addition : Add TEA in a single portion. The mixture will form a dark solution.

  • Cooling : Set the TCU to cool the reaction mixture to an internal temperature of 0–5 °C.

  • Controlled Addition : Load isobutyryl chloride into a header vessel. Add dropwise over 2–3 hours, maintaining the internal temperature strictly below 10 °C[2].

  • Maturation : Once addition is complete, adjust the TCU to 20 °C and stir for 4 hours.

  • Workup : Quench the reaction slowly with 10 L of deionized water. Separate the phases. Wash the organic layer with saturated aqueous NaHCO3 (10 L) to neutralize residual HCl[2], followed by brine (10 L).

  • Isolation : Concentrate the DCM layer under reduced pressure and crystallize the intermediate from heptane/ethyl acetate (3:1). Filter and dry under vacuum at 45 °C.

Step 2: Catalytic Hydrogenation to Final Product

Objective: Reduce the nitro intermediate to N-(2-amino-4-methoxyphenyl)-2-methylpropanamide.

  • Equipment : 50 L Hastelloy pressure reactor (Autoclave).

  • Reagents :

    • N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide: 6.0 kg (25.2 mol)

    • 5% Pd/C (50% wet): 0.3 kg (5 wt% relative to substrate)

    • Ethanol (Absolute): 30 L

    • Hydrogen Gas (H2): 10 bar[3]

Procedure :

  • Purging : Charge the intermediate and ethanol into the autoclave. Add the Pd/C catalyst carefully under a nitrogen blanket to prevent the ignition of solvent vapors.

  • Pressurization : Seal the reactor. Purge with N2 three times (up to 5 bar) to remove oxygen, then purge with H2 three times.

  • Reaction : Pressurize the reactor to 10 bar with H2. Heat the mixture to 30–40 °C. Because the reduction is exothermic, use the TCU to maintain the temperature below 45 °C[3].

  • Monitoring : Monitor hydrogen uptake. The reaction is complete when H2 consumption ceases (typically 4–6 hours).

  • Filtration : Cool to 20 °C, vent the H2 safely, and purge with N2. Filter the mixture through a Celite pad to remove the Pd/C catalyst. (Critical Safety Note: Do not let the used catalyst dry out; keep it wetted with water to prevent spontaneous combustion).

  • Crystallization : Concentrate the filtrate under reduced pressure to 20% of its original volume. Add cold water to precipitate the final product. Filter, wash with cold water, and dry at 50 °C under vacuum.

Self-Validating Quality Control (QC)

To ensure trustworthiness and reproducibility, the protocol relies on the following self-validating In-Process Control (IPC) markers:

  • Step 1 Validation (HPLC) : The starting aniline has a distinct UV absorbance profile. The reaction is deemed complete when the starting material peak area is <0.5%. If >0.5%, an additional 0.05 eq of isobutyryl chloride is spiked into the reactor.

  • Step 2 Validation (1H NMR) : The success of the hydrogenation is confirmed by three distinct spectral changes:

    • Disappearance of the highly deshielded aromatic protons adjacent to the nitro group.

    • Appearance of a broad singlet integrating for 2H around

      
       4.5–5.0 ppm, corresponding to the newly formed primary amine (NH2).
      
    • Retention of the isobutyryl septet (

      
       ~2.6 ppm, 1H) and doublet (
      
      
      
      ~1.2 ppm, 6H), confirming the amide bond was not inadvertently cleaved during the pressurized reduction.

Quantitative Data & Scale-up Metrics

The following table summarizes the quantitative performance parameters observed when transitioning this protocol from a 10-gram bench scale to a 5-kilogram pilot scale.

MetricBench Scale (10 g)Pilot Scale (5 kg)Causality / Engineering Notes
Step 1 Yield 92%88%Slight loss during pilot-scale crystallization to ensure >99% purity profile.
Step 2 Yield 95%91%Mechanical losses during large-scale Celite filtration of the Pd/C catalyst.
Overall Purity 99.5% (HPLC)99.2% (HPLC)Trace unreduced nitroso intermediates (<0.1%) present at pilot scale.
E-factor ~45~18Solvent recycling (DCM and Ethanol) at pilot scale significantly improves the environmental footprint.

References

  • Ding, P., et al. "Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation in a Fixed-Bed System". Organic Process Research & Development, ACS Publications, 2026. URL:[Link]

Sources

Application

Application Note: Handling, Storage, and Synthetic Protocols for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Executive Summary N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2) is a highly functionalized ortho-phenylenediamine derivative utilized as a critical building block in drug discovery[1]. It is primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2) is a highly functionalized ortho-phenylenediamine derivative utilized as a critical building block in drug discovery[1]. It is primarily employed in the modular synthesis of substituted benzimidazoles and complex heterocyclic pharmacophores. However, its specific electronic structure renders it highly susceptible to oxidative degradation. This application note provides researchers with field-validated, causality-driven protocols for the storage, handling, and quality control of this intermediate to ensure reproducible downstream synthetic yields.

Physicochemical Profiling & Causality of Instability

To effectively handle this compound, researchers must understand the mechanistic causality behind its instability. The molecule features an ortho-diamine core (with one amine acylated by an isobutyryl group) and a para-methoxy group.

  • Electronic Effects: The methoxy group (-OCH3) is strongly electron-donating via resonance, while the primary amine (-NH2) further increases the electron density of the aromatic ring.

  • Oxidative Susceptibility: This electron-rich nature significantly lowers the oxidation potential of the molecule. Exposure to atmospheric oxygen and photons initiates a single-electron transfer (SET) event, generating a highly reactive radical cation.

  • Degradation Cascade: As documented in structurally similar ortho-phenylenediamines, this radical cation rapidly deprotonates and degrades into quinoneimine intermediates[2]. These species can undergo subsequent oxidative polymerization, forming dark, insoluble poly(o-phenylenediamine) networks[3][4].

Consequently, degraded batches typically present a distinct color shift from an off-white/pale pink powder to a dark brown or purple solid. Rigorous exclusion of oxygen and light is an absolute mechanistic requirement to preserve the integrity of the primary amine for downstream coupling.

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic pathway of oxidative degradation that the subsequent protocols are designed to prevent.

OxidationPathway A N-(2-amino-4-methoxyphenyl)- 2-methylpropanamide B O2 / Photons (Oxidative Stress) A->B Exposure C Radical Cation Intermediate B->C Single-Electron Transfer D Quinoneimine Degradant C->D -H+, -e- E Polymeric Species D->E Oligomerization

Oxidative degradation cascade of the electron-rich ortho-phenylenediamine core.

Data Presentation: Storage and Stability Matrix

To mitigate oxidative polymerization, strict environmental controls must be maintained. The following table summarizes the causal relationship between storage conditions and compound shelf-life.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifeCausality / Mechanism of Action
-20°C (Optimal) Argon (Ar)Protected (Amber)> 24 MonthsAr blanketing prevents O2 ingress; low temp halts radical kinetics; darkness prevents photo-initiation.
4°C (Fridge) Nitrogen (N2)Protected (Amber)6 - 12 MonthsAdequate for short-term use; N2 is lighter than Ar and may allow trace O2 during repeated container openings.
25°C (Ambient) AirAmbient Lab Light< 1 WeekRapid auto-oxidation to quinoneimines; catalyzed by UV/Vis photons and continuous O2 exposure[2].

Experimental Protocols

Protocol 1: Inert-Atmosphere Handling and Aliquoting

Objective: To safely transfer the bulk API into single-use aliquots without inducing oxidative stress. Self-Validating Step: If the powder remains off-white after 24 hours of storage, the inert seal is successful. If it tints pink/brown, the septum seal has failed.

  • Preparation: Transfer the sealed bulk container of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide into a glovebox purged with Argon (O2 < 1 ppm, H2O < 1 ppm). Expert Insight: Argon is preferred over Nitrogen as it is denser than air, providing a superior protective blanket over the solid powder during transfer.

  • Inspection: Visually inspect the bulk powder. Pure material should be off-white to pale tan. Discard or repurify if the solid is dark brown.

  • Aliquoting: Dispense the required mass into pre-dried, amber glass vials. Amber glass blocks UV photons, preventing photo-induced radical generation.

  • Sealing: Seal the vials with PTFE-lined silicone septa caps. The PTFE face must be oriented toward the chemical to prevent the silicone from absorbing organic vapors.

  • Secondary Containment: Wrap the caps with Parafilm and store the vials in a desiccator at -20°C.

Protocol 2: Quality Control via HPLC-UV

Objective: To quantify the purity of the intermediate prior to downstream synthesis.

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of degassed HPLC-grade Acetonitrile. Prepare this immediately before injection to prevent in-vial oxidation.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm. Expert Insight: Quinoneimine degradants will typically elute earlier than the parent compound due to increased polarity and will exhibit distinct broad absorption bands in the visible region (400-500 nm).

Protocol 3: Downstream Application - Cyclodehydration to Benzimidazole

Objective: Conversion of the intermediate into a functionalized benzimidazole (e.g., 2-isopropyl-5-methoxy-1H-benzo[d]imidazole). Causality: The primary amine attacks the adjacent amide carbonyl. Acid catalysis accelerates the elimination of water to form the aromatic imidazole ring.

  • Reaction Setup: Under an Argon atmosphere, dissolve 1.0 eq of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide in anhydrous glacial acetic acid (0.2 M concentration).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq) to lower the activation energy for the dehydration step.

  • Heating: Heat the mixture to 110°C for 4-6 hours. Monitor completion via TLC or HPLC (utilizing Protocol 2).

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3, and extract with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualizing the Handling Workflow

StorageWorkflow S1 1. Material Receipt Inspect for discoloration (brown/purple) S2 2. Glovebox Transfer Argon atmosphere (O2 < 1 ppm) S1->S2 S3 3. Aliquoting Dispense into amber glass vials S2->S3 S4 4. Sealing PTFE-lined septa & Parafilm S3->S4 S5 5. Long-Term Storage Store at -20°C in desiccator S4->S5

Standard operating procedure for the inert handling and storage of oxidation-sensitive amines.

References

  • National Center for Biotechnology Information (NCBI). "O-Phenylenediamine Handling and Storage." PubChem Compound Summary for CID 7243. Available at:[Link]

  • Sivakumar, C., et al. "Synthesis of ortho phenylene diamine by oxidative polymerization technique." International Journal of Advanced Research in Science, Engineering and Technology (IJARSET), 2018. Available at:[Link]

  • Long, J. W., et al. "Ultrathin, Protective Coatings of Poly(o-phenylenediamine) as Electrochemical Proton Gates." Nano Letters - ACS Publications, 2003. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Welcome to the technical support center for the synthesis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. We will delve into the causality behind protocol choices, providing you with the scientific rationale to make informed decisions in your laboratory.

Section 1: FAQs - Foundational Concepts

This section addresses the fundamental principles of the synthesis, providing a crucial knowledge base before proceeding to troubleshooting and advanced protocols.

Q1: What is the primary synthetic route to N-(2-amino-4-methoxyphenyl)-2-methylpropanamide?

The most direct method is the nucleophilic acyl substitution, which involves the acylation of 4-methoxy-o-phenylenediamine with an appropriate acylating agent, typically isobutyryl chloride (2-methylpropanoyl chloride). The reaction mechanism involves the attack of a nucleophilic amino group on the electrophilic carbonyl carbon of the acyl chloride.[1]

Q2: What is the most significant challenge in this direct acylation reaction?

The primary challenge is controlling selectivity. 4-methoxy-o-phenylenediamine has two amino groups at the 1 and 2 positions. These groups are not chemically equivalent, leading to two potential issues:

  • Regioselectivity: The acylation can occur at either the C1-NH2 or the C2-NH2 group. The desired product is N-(2-amino -4-methoxyphenyl)-2-methylpropanamide, meaning acylation must occur at the C1-NH2 group.

  • Over-acylation: Both amino groups can react to form a di-acylated byproduct, N,N'-(4-methoxy-1,2-phenylene)bis(2-methylpropanamide), which significantly reduces the yield of the desired mono-acylated product.

Q3: Which of the two amino groups is more likely to react?

The amino group at the C2 position is para to the electron-donating methoxy group, which increases its nucleophilicity through resonance. The amino group at the C1 position is meta to the methoxy group. Therefore, the C2-amino group is electronically favored to react first. However, achieving selective mono-acylation at this position without the secondary amine reacting is the core difficulty. This guide will focus on acylation at one of the amino groups to produce the target compound, which is an isomer of the broader class of mono-acylated products.

Q4: Are there any stability concerns with the starting materials?

Yes, 4-methoxy-o-phenylenediamine is known to be air-sensitive and can oxidize, leading to the formation of colored impurities.[2] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure a cleaner reaction profile. Isobutyryl chloride is highly reactive and moisture-sensitive; it will readily hydrolyze to isobutyric acid upon contact with water.[3][4]

Section 2: Troubleshooting Guide for Low Reaction Yield

This section provides a structured approach to diagnosing and solving common problems encountered during the direct acylation synthesis.

Problem: High Proportion of Di-acylated Byproduct

Q: My analysis shows a major byproduct that is significantly less polar than my desired product, which I suspect is the di-amide. How can I improve mono-acylation selectivity?

A: This is the most common issue and arises from the high reactivity of the second amino group after the first acylation. The key is to control the reaction kinetics to favor the first reaction over the second.

Causality: The formation of the di-acylated product is a competing second-order reaction. To suppress it, you must control the relative concentrations of the reactants. By keeping the instantaneous concentration of the highly reactive acylating agent low, you increase the statistical probability of it reacting with the more abundant and highly nucleophilic starting diamine rather than the less nucleophilic and less abundant mono-acylated intermediate.

Solutions:

  • Stoichiometry Control: Use a slight excess of the diamine (e.g., 1.2 to 1.5 equivalents) relative to the isobutyryl chloride. This ensures the acyl chloride is more likely to encounter an unreacted diamine molecule.

  • Slow Addition: Add the isobutyryl chloride dropwise, ideally using a syringe pump, over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the acylating agent throughout the reaction.

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -20 °C). Lower temperatures decrease the reaction rate, making the difference in activation energy between the first and second acylation more pronounced and easier to control.

Problem: Low Conversion of Starting Diamine

Q: My TLC or LC-MS shows a large amount of unreacted 4-methoxy-o-phenylenediamine remaining after the reaction. What went wrong?

A: This indicates that the acylation reaction did not proceed to completion. The root cause is often related to the acylating agent or the reaction conditions.

Causality: Isobutyryl chloride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to the much less reactive isobutyric acid, which will not participate in the reaction under these conditions. Alternatively, if the reaction temperature is too low or the time too short, the reaction may not have had sufficient energy or time to proceed.

Solutions:

  • Verify Reagent Quality: Use a fresh or recently distilled bottle of isobutyryl chloride.[5] Ensure all glassware is oven-dried, and the reaction is run under a strictly inert atmosphere.

  • Optimize Temperature & Time: If you are running the reaction at a very low temperature to control di-acylation, you may need to allow it to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours) after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Use a Non-Nucleophilic Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct of the reaction.[1] Ensure at least one equivalent of the base is used.

Table 1: Troubleshooting Summary for Direct Acylation
Observed Problem Probable Cause(s) Recommended Solution(s)
High di-acylation- Acyl chloride added too quickly.- Reactant stoichiometry is 1:1.- Reaction temperature is too high.- Add acyl chloride via syringe pump over 1-2 hours.- Use 1.2-1.5 eq. of diamine.- Conduct reaction at 0 °C or lower.
Low conversion- Hydrolyzed/degraded acyl chloride.- Insufficient reaction time or temperature.- Inadequate HCl scavenger (base).- Use a fresh bottle of isobutyryl chloride.- Allow reaction to warm to RT and stir overnight.- Ensure >1.0 eq. of a non-nucleophilic base is used.
Dark, complex mixture- Oxidation of the starting diamine.- Reaction not under inert atmosphere.- Purge glassware and reaction with N₂ or Ar.- Handle 4-methoxy-o-phenylenediamine quickly and under inert gas.[2]

Section 3: Advanced Protocol for Maximizing Yield - The Nitro-Reduction Strategy

When direct acylation proves difficult to control, a more robust, two-step approach can provide significantly higher yields and purity by circumventing the selectivity issues entirely.

Q: Direct acylation is giving me an inseparable mixture. Is there a more reliable synthetic route?

A: Yes. A highly effective alternative involves first acylating a precursor molecule that has only one amino group, and then revealing the second amino group in a subsequent step. This is achieved by starting with 4-methoxy-2-nitroaniline.

Causality: By starting with 4-methoxy-2-nitroaniline, you have a molecule with only one nucleophilic amino group. This allows the acylation reaction to proceed cleanly, forming N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide with no possibility of di-acylation. The nitro group can then be selectively reduced to the desired amino group in a second, high-yielding step.[6][7]

Workflow for the Two-Step Synthesis

Two_Step_Synthesis A Step 1: Acylation B Intermediate: N-(4-methoxy-2-nitrophenyl)- 2-methylpropanamide A->B Isobutyryl Chloride, Pyridine, DCM C Step 2: Nitro Group Reduction B->C Purification (Recrystallization) D Final Product: N-(2-amino-4-methoxyphenyl)- 2-methylpropanamide C->D H₂, Pd/C or Raney Ni, Methanol/Ethanol

Caption: Workflow for the high-yield, two-step synthesis route.

Section 4: Experimental Protocols

Protocol 1: Optimized Direct Acylation

Objective: To synthesize N-(2-amino-4-methoxyphenyl)-2-methylpropanamide with minimized di-acylation.

Materials:

  • 4-Methoxy-o-phenylenediamine (1.2 eq.)

  • Isobutyryl chloride (1.0 eq.)

  • Triethylamine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-methoxy-o-phenylenediamine (1.2 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition: In a separate, dry syringe, draw up isobutyryl chloride (1.0 eq.). Add the isobutyryl chloride to the reaction mixture dropwise via a syringe pump over 1.5 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 12 hours. Monitor progress by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% ethyl acetate in hexanes) to separate the desired product from starting material and the di-acylated byproduct.[8][9][10]

Protocol 2: High-Yield Two-Step Nitro-Reduction

Step A: Synthesis of N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 4-methoxy-2-nitroaniline (1.0 eq.) in anhydrous DCM. Add pyridine (1.5 eq.) as the base and catalyst.

  • Acylation: Cool the mixture to 0 °C. Add isobutyryl chloride (1.1 eq.) dropwise. After addition, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting aniline.

  • Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product is often a solid. Recrystallize from ethanol or an ethanol/water mixture to obtain pure N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide as a yellow solid.[6]

Step B: Reduction of the Nitro Intermediate

  • Reaction Setup: To a solution of the nitro-intermediate from Step A in methanol or ethanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol %).[11][12]

  • Hydrogenation: Place the flask in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., balloon pressure or a Parr shaker at 50 psi) at room temperature.[13]

  • Reaction: Vigorously stir the reaction. Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours). The disappearance of the yellow color is often a good visual indicator of reaction completion.

  • Workup: Carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, N-(2-amino-4-methoxyphenyl)-2-methylpropanamide, which can be further purified by recrystallization if necessary.

Table 2: Comparison of Synthetic Routes
Parameter Route 1: Direct Acylation Route 2: Nitro-Reduction
Number of Steps 12
Key Challenge Selectivity (Mono- vs. Di-acylation)Handling of hydrogenation equipment
Typical Yield Moderate (40-60%)High (>80% over two steps)
Purity Profile Often requires careful chromatographyHigh purity, often only needs recrystallization
Recommendation Quick, small-scale synthesisLarge-scale synthesis, high purity required

Section 5: Troubleshooting Workflow Diagram

This decision tree provides a logical path for troubleshooting suboptimal results in the direct acylation synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze Crude Reaction by TLC/LC-MS Start->TLC Q1 Major Spot is Starting Material? TLC->Q1 A1 YES: Low Conversion Q1->A1 Yes Q2 Major Spot is Di-acylated Product? Q1->Q2 No Sol1 Check Acyl Chloride Quality Increase Reaction Time/Temp Ensure >1 eq. Base A1->Sol1 End Consider Alternative Nitro-Reduction Route for Higher Purity and Yield Sol1->End A2 YES: Poor Selectivity Q2->A2 Yes Q3 Multiple Spots / Dark Color? Q2->Q3 No Sol2 Add Acyl Chloride Slowly Use Excess Diamine Lower Reaction Temperature A2->Sol2 Sol2->End A3 YES: Degradation Q3->A3 Yes Q3->End No / Still Poor Sol3 Run Under Inert Atmosphere (N₂/Ar) Use High Purity Solvents/Reagents A3->Sol3 Sol3->End

Caption: Troubleshooting decision tree for direct acylation synthesis.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic-chemistry.org. [Link]

  • Molbase. (n.d.). Isobutyryl chloride: Properties, Applications, and Production. Molbase. [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4784–4791. [Link]

  • Kailasam, S., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). General procedure A for the synthesis of amides. Royal Society of Chemistry. [Link]

  • Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 78–81. [Link]

  • Al-Otaibi, J. S., et al. (2010). The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. Journal of Experimental Nanoscience, 5(4), 345-357. [Link]

  • Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 35. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • Satoh, T., & Mitsuo, N. (2001). Palladium and Raney Nickel Catalyzed Methanolic Cleavage of Stable Borane−Amine Complexes. Organic Letters, 3(8), 1157–1159. [Link]

  • Kent, R. E., & McElvain, S. M. (1945). ISOBUTYRAMIDE. Organic Syntheses, 25, 58. [Link]

  • New Journal of Chemistry - RSC Publishing. (n.d.). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. Royal Society of Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, January 4). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4784–4791. [Link]

  • Budiati, T. (2018). The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research, 10(8), 132-136. [Link]

  • Halli, J., et al. (2015). Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols. European Journal of Organic Chemistry, 2015(24), 5345-5352. [Link]

  • MDPI. (2025, December 10). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]

  • PubMed. (2024, January 15). Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. [Link]

  • Google Patents. (n.d.).
  • Arshad, M., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E, 68, o3028. [Link]

  • Downey, C. W., et al. (2011). Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. UR Scholarship Repository. [Link]

  • Frontiers in Chemistry. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • PubChem. (n.d.). Isobutyryl chloride. National Center for Biotechnology Information. [Link]

  • NSF Public Access Repository. (2025, June 1). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. [Link]

Sources

Optimization

Minimizing side reactions during N-(2-amino-4-methoxyphenyl)-2-methylpropanamide cyclization

This guide serves as a technical support resource for researchers optimizing the cyclization of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide to synthesize 2-isopropyl-5-methoxy-1H-benzimidazole . As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the cyclization of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide to synthesize 2-isopropyl-5-methoxy-1H-benzimidazole .

As a Senior Application Scientist, I have structured this content to address the specific chemosynthetic challenges posed by electron-rich aniline derivatives. The focus is on minimizing the two primary failure modes: oxidative degradation and hydrolytic cleavage .

Part 1: The Reaction Landscape

Before troubleshooting, we must visualize the competing pathways. The methoxy group at the 4-position activates the aromatic ring, making it highly susceptible to oxidation, while the amide bond is vulnerable to acid-catalyzed hydrolysis.

ReactionLandscape cluster_conditions Critical Process Parameters SM Precursor: N-(2-amino-4-methoxyphenyl)- 2-methylpropanamide Target Target Product: 2-Isopropyl-5-methoxy- 1H-benzimidazole SM->Target Cyclization (-H₂O) Acid/Heat Hydrolysis Side Product A (Hydrolysis): 2-Amino-4-methoxyaniline + Isobutyric Acid SM->Hydrolysis Hydrolysis (+H₂O) Aqueous Acid Oxidation Side Product B (Oxidation): Colored Iminoquinones/ Azo Dimers SM->Oxidation Air Oxidation O₂ / Light Hydrolysis->Oxidation Rapid Degradation Water Control Water Control Prevents Hydrolysis Prevents Hydrolysis Water Control->Prevents Hydrolysis Inert Atmosphere Inert Atmosphere Prevents Oxidation Prevents Oxidation Inert Atmosphere->Prevents Oxidation

Figure 1: Reaction landscape detailing the target cyclization pathway versus competitive hydrolytic and oxidative degradation routes.[1][2][3]

Part 2: Troubleshooting Guide

This section addresses specific symptoms observed during the reaction workflow.

Issue 1: The Reaction Mixture Turns Dark Purple/Black

Diagnosis: Oxidative Degradation. The electron-donating methoxy group makes the starting material and the intermediate diamine highly prone to oxidation by atmospheric oxygen, forming quinoid-like impurities or azo-dimers.

  • Immediate Fix:

    • Ensure the reaction vessel is strictly purged with Nitrogen or Argon.[4]

    • Add a mild antioxidant if compatible (e.g., Sodium Metabisulfite is common in workups, but for the reaction, strict exclusion of air is better).

  • Process Optimization:

    • Degas all solvents (sparge with inert gas for 15 mins) prior to addition.

    • Avoid "Open-Air" Reflux: Use a sealed system or a positive pressure inert gas line.

    • Speed: Minimize the time the free amine exists in solution before cyclization occurs.

Issue 2: Low Yield with Recovery of "De-acylated" Material

Diagnosis: Amide Hydrolysis. You are observing the formation of 2-amino-4-methoxyaniline (the diamine) and isobutyric acid. This occurs when water is present in the system under acidic conditions, reversing the amide formation instead of driving the cyclization.

  • Immediate Fix:

    • Switch from aqueous acids (e.g., HCl/H₂O) to anhydrous conditions .

  • Process Optimization:

    • Method A (Dean-Stark): Use Toluene or Xylene with catalytic p-Toluenesulfonic acid (pTSA). This physically removes the water generated by the cyclization, driving the equilibrium toward the benzimidazole and preventing hydrolysis.

    • Method B (Glacial Acetic Acid): If using acetic acid, ensure it is "Glacial" (anhydrous). Add a small amount of acetic anhydride (1-2 eq) to scavenge adventitious water.

Issue 3: Product is Sticky/Oily and Won't Crystallize

Diagnosis: Impurity Profile (Regioisomers or Oligomers). While the cyclization is intramolecular, the presence of oxidation byproducts can prevent crystallization.

  • Immediate Fix:

    • Perform a charcoal filtration. Dissolve the crude in hot ethanol, treat with activated carbon, filter hot, and cool slowly.

  • Process Optimization:

    • Check the purity of the starting material . If the precursor contains isomers (e.g., acylation at the wrong nitrogen), the final product will be an oil mixture.

    • Workup pH: Ensure the final neutralization is carried out to pH 8-9. Benzimidazoles can form salts; if the pH is too low, the product remains protonated and water-soluble/oily.

Part 3: Optimized Experimental Protocol

Protocol: Anhydrous Cyclization

Reagents:

  • Precursor: N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (1.0 eq)[5]

  • Solvent: Toluene or Xylene (10-15 volumes)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.1 - 0.2 eq)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with the solvent, and a reflux condenser. Connect to an inert gas manifold (N₂/Ar).

  • Loading: Charge the flask with the Precursor and Solvent. Sparge with N₂ for 10 minutes to remove dissolved oxygen.

  • Catalyst: Add pTSA.

  • Reaction: Heat to reflux.[6][7] Maintain vigorous reflux to ensure water azeotrope is collected in the trap.

    • Checkpoint: Monitor by TLC/HPLC. The reaction is typically complete in 2-6 hours.

  • Workup:

    • Cool to room temperature.[8]

    • Wash the organic phase with saturated NaHCO₃ (to neutralize pTSA).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Comparison of Methods:

ParameterAqueous Acid (HCl)Glacial Acetic AcidpTSA / Toluene (Recommended)
Risk of Hydrolysis HighModerateLow (Water removed)
Risk of Oxidation ModerateModerateLow (Non-polar solvent, N₂ purge)
Workup Ease Difficult (Neutralization)Moderate (Solvent removal)Easy (Wash & Evaporate)
Yield Potential 50-70%70-85%85-95%

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Polyphosphoric Acid (PPA) for this cyclization? A: Yes, PPA is a classic reagent for benzimidazole synthesis and is effective as both a solvent and dehydrating agent. However, it is highly viscous and difficult to work up (requires pouring into crushed ice). For lab-scale synthesis where purity is paramount, the pTSA/Toluene method often yields a cleaner product with less physical loss during isolation.

Q2: Why does my product have a lower melting point than reported? A: This is often due to the presence of the regioisomer or trapped solvent. While the cyclization of your specific precursor should yield a single tautomer in solution (2-isopropyl-5-methoxy-1H-benzimidazole), the solid state may trap tautomeric forms or trace oxidation impurities. Dry the sample thoroughly under vacuum at 40°C.

Q3: Is the methoxy group stable under these conditions? A: Generally, yes. However, if you use strong Lewis acids (like BBr₃ or AlCl₃) or extremely high temperatures (>150°C) in acidic media, you risk demethylation to the phenol. The pTSA/Toluene method (Reflux ~110°C) is mild enough to preserve the methoxy ether.

References

  • Standard Benzimidazole Synthesis (Phillips-Ladenburg)

    • Title: Synthetic approaches to benzimidazoles from o-phenylenediamine: A liter
    • Source:Arabian Journal of Chemistry (2021).
    • URL:[Link]

  • Oxidative Issues in Benzimidazoles

    • Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes.[2][9]

    • Source:Molecules (2020).
    • URL:[Link]

  • Title: Practical Synthesis of 2-Substituted Benzimidazoles via Dehydrative Cyclization.

Sources

Troubleshooting

Solving solubility issues of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide in water

The following technical guide addresses the solubility, stability, and formulation challenges associated with N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2). This guide is designed for pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility, stability, and formulation challenges associated with N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2).

This guide is designed for pharmaceutical researchers and follows a Self-Validating Protocol approach, ensuring that every solution provided includes a verification step to confirm success.

[1]

Molecule Profile & Core Challenge

  • Compound : N-(2-amino-4-methoxyphenyl)-2-methylpropanamide[1]

  • Class : Ortho-amino anilide / Benzamide derivative.

  • Physicochemical Profile :

    • Lipophilicity (LogP) : ~1.8 – 2.2 (Predicted). Moderate lipophilicity limits aqueous solubility.

    • pKa (Base) : ~4.0 – 5.0 (Aniline nitrogen). The molecule is weakly basic.

    • Key Structural Feature : The ortho-diamine motif (amide nitrogen adjacent to a free primary amine). This provides a solubility "handle" via protonation but introduces a critical chemical instability risk (cyclization).

The Core Conflict : To dissolve this compound in water, you generally need to lower the pH. However, acidic conditions combined with heat or prolonged storage can catalyze dehydration, cyclizing the molecule into a benzimidazole impurity .

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound precipitates immediately upon dilution into aqueous media."

Diagnosis : The compound is likely in its neutral (unionized) state. The free aniline group is not protonated at neutral pH (pH 7), leading to aggregation driven by the hydrophobic isobutyryl and phenyl groups.

Solution : You must convert the compound to a salt in situ or maintain a buffered acidic environment.

  • Step 1 : Dissolve the stock in DMSO (concentration 10–50 mg/mL).

  • Step 2 : Acidify the aqueous diluent before adding the stock. Use 0.1 M HCl or Methanesulfonic Acid (MSA) to target a final pH < 3.0.

  • Step 3 : If pH < 3 is incompatible with your assay, use a cosolvent/surfactant system (see Formulation Table below).

Validation Step :

Measure the pH of the final solution. If pH > pKa (approx. 4.5), precipitation is thermodynamically inevitable.

Issue 2: "The solution turns yellow/brown after 24 hours at room temperature."

Diagnosis : This indicates oxidative degradation of the electron-rich aniline ring or benzimidazole formation .

  • Oxidation : Anilines with electron-donating groups (methoxy) are prone to air oxidation.

  • Cyclization : Acidic pH promotes ring closure to form 2-isopropyl-5-methoxy-1H-benzimidazole.

Solution :

  • Degas buffers with Nitrogen or Argon for 15 minutes before use.

  • Add Antioxidants : Include 0.1% Ascorbic Acid or Sodium Metabisulfite in the buffer.

  • Temperature Control : Keep solutions on ice (4°C). Avoid heating above 30°C during dissolution.

Validation Step :

Run an LC-MS check.

  • Parent Peak : [M+H]+ ~ 209.

  • Cyclized Impurity : [M+H]+ ~ 191 (Loss of water, -18 Da).

  • Oxidation : [M+H]+ +16 or dimer formation.

Issue 3: "I cannot achieve concentrations > 1 mg/mL for animal dosing."

Diagnosis : Simple pH adjustment is insufficient for high-load formulations due to the "Common Ion Effect" or solubility limits of the salt form.

Solution : Switch to a Cosolvent/Surfactant System . A pure aqueous buffer will fail at high concentrations.

  • Recommended Vehicle : 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.

  • Protocol :

    • Dissolve compound in DMSO.

    • Add PEG400 and vortex.

    • Add Tween 80 and vortex.

    • Slowly add Water (warm to 37°C if needed, but cool immediately).

Decision Logic & Stability Pathways

The following diagrams illustrate the critical decision-making process for solubility and the chemical risks involved.

Diagram 1: Solubility Troubleshooting Flowchart

SolubilityFlow Start Start: Compound Insoluble Check_pH Is pH < 4.0? Start->Check_pH Acidify Adjust pH with 0.1N HCl Target pH 2.5 - 3.0 Check_pH->Acidify No Check_Conc Is Target Conc > 1 mg/mL? Check_pH->Check_Conc Yes Acidify->Check_Conc Stability_Risk CRITICAL RISK: Cyclization to Benzimidazole Acidify->Stability_Risk If Heat/Time > 24h Cosolvent Use Cosolvent System: 10% DMSO / 40% PEG400 Check_Conc->Cosolvent Yes Success Clear Solution (Store at 4°C) Check_Conc->Success No Cosolvent->Success

Caption: Logical workflow for solubilizing N-(2-amino-4-methoxyphenyl)-2-methylpropanamide while mitigating risks.

Diagram 2: Chemical Degradation Pathway

Degradation Parent Parent Amide (MW ~208) Intermed Protonated Intermediate (Acidic pH) Parent->Intermed + H+ Product Benzimidazole Impurity (MW ~190, -H2O) Intermed->Product Heat / Time (- H2O)

Caption: Mechanism of acid-catalyzed cyclization. Avoid heating acidic solutions to prevent this impurity.

Quantitative Formulation Data

Use these standard solubility limits as a baseline for your experimental design.

Solvent SystemEstimated Solubility (mg/mL)Stability RiskRecommended Use
Water (pH 7.0) < 0.05 mg/mLLowNone (Insoluble)
0.1 N HCl (pH 1.2) 2 – 5 mg/mLHigh (Cyclization)Acute Oral Dosing (Use within 1h)
PBS (pH 7.4) < 0.1 mg/mLLowIn vitro assays (Low conc.)
DMSO (Pure) > 50 mg/mLLowStock Solutions
20% HP-β-CD 1 – 3 mg/mLLowIV Formulation / Stability
PEG400 / Water (40:60) 5 – 10 mg/mLModerateIP/SC Dosing

Detailed Experimental Protocols

Protocol A: pH-Solubility Profiling (Shake-Flask Method)

Use this to determine the exact pKa-dependent solubility curve for your specific batch.

  • Preparation : Weigh 5 mg of compound into 5 separate microcentrifuge tubes.

  • Solvent Addition : Add 500 µL of buffers at pH 1.2, 3.0, 5.0, 7.4, and 9.0.

  • Equilibration : Shake at room temperature (25°C) for 6 hours. Note: Do not exceed 6 hours at pH 1.2 to avoid degradation.

  • Separation : Centrifuge at 13,000 rpm for 10 minutes.

  • Quantification : Dilute the supernatant 1:10 in Methanol and analyze via HPLC-UV (254 nm).

  • Calculation : Compare peak area against a standard curve prepared in DMSO.

Protocol B: Stability-Indicating HPLC Method

Essential for validating that your solubility enhancement hasn't destroyed the molecule.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : UV at 254 nm and 280 nm.

  • Pass Criteria :

    • Parent peak purity > 98%.[2]

    • Absence of peak at Relative Retention Time (RRT) ~0.9 or ~1.1 (likely Benzimidazole).

    • Mass balance maintained (Total Area count consistent).

References

  • PubChem Compound Summary . 2-Amino-N-methylpropanamide and related anilide structures. National Center for Biotechnology Information. Retrieved from [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. A guide to solubility profiling in drug discovery. Retrieved from [Link]

  • Göker, H., et al. (2002). Synthesis and potent antimicrobial activity of some novel 2-substituted-5-methoxy-1H-benzimidazoles. (Validating the cyclization pathway of ortho-amino anilides). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Profiling of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Stability, Impurity Profiling, and Analytical Methodologies Executive Summary This guide addresses the unique stab...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Stability, Impurity Profiling, and Analytical Methodologies

Executive Summary

This guide addresses the unique stability challenges of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (referred to herein as NAM-MP ). As an ortho-aminoanilide, this compound possesses a "ticking clock" functionality: the free primary amine at the ortho position relative to the amide bond creates a high propensity for intramolecular cyclization, in addition to standard hydrolytic and oxidative risks.

This resource is designed for researchers observing unexpected peaks, mass shifts, or physical changes in their samples.

Module 1: Critical Troubleshooting (Q&A)
Issue 1: The "Ghost" Peak (M-18)

User Report: "I see a growing impurity peak in my HPLC chromatogram that elutes later than the parent. The LC-MS shows a mass of [M+H]+ = 191.1, which is 18 Da less than my target."

Diagnosis: Intramolecular Cyclization (Benzimidazole Formation) Unlike simple amides, NAM-MP contains a nucleophilic amine adjacent to the amide carbonyl. Under acidic conditions or elevated heat (even in the column compartment), this amine attacks the carbonyl carbon, expelling water to form 5-methoxy-2-isopropyl-1H-benzimidazole .

Corrective Action:

  • Check Autosampler Temperature: Ensure samples are stored at 4°C. Spontaneous cyclization accelerates significantly at room temperature.

  • Review Mobile Phase pH: Avoid highly acidic mobile phases (pH < 3) for long run times, as acid catalyzes this dehydration.

  • Verification: Compare the UV spectrum of the impurity. Benzimidazoles typically show a bathochromic shift and distinct band structure compared to the open-ring anilide.

Issue 2: The "Pink/Brown" Solution

User Report: "My clear standard solution turned a light pink/brown color after 24 hours on the bench."

Diagnosis: Oxidative Polymerization of the Aniline Moiety The 2-amino-4-methoxyphenyl moiety is electron-rich. The methoxy group donates electron density, making the aromatic ring and the free amine highly susceptible to oxidation by atmospheric oxygen. This leads to the formation of iminoquinone intermediates and subsequent azo-dimers or polymers, which are highly chromogenic (colored).

Corrective Action:

  • Antioxidant Addition: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent if compatible with downstream steps.

  • Amber Glass: Strictly use amber glassware to prevent photo-initiated oxidation.

  • Inert Atmosphere: Purge storage vials with nitrogen or argon.

Issue 3: Peak Tailing & Retention Shifts

User Report: "The main peak tails significantly (Asymmetry > 1.5), and retention times drift between injections."

Diagnosis: Silanol Interaction The free primary amine on NAM-MP is basic. It interacts strongly with residual silanols on silica-based C18 columns, causing tailing.

Corrective Action:

  • Mobile Phase Modifier: Ensure your mobile phase contains an ion-pairing agent (e.g., 0.1% Trifluoroacetic acid) or a silanol blocker (e.g., Triethylamine, though less common in LC-MS).

  • Column Selection: Switch to a "hybrid particle" column (e.g., ethylene-bridged hybrid) or a high-pH stable column where you can run at pH > 8 (keeping the amine unprotonated), provided the amide bond is stable. Note: High pH risks hydrolysis; low pH with end-capped columns is safer.

Module 2: Degradation Pathways & Visualization

The following diagram illustrates the competitive degradation pathways for NAM-MP. Note that Pathway A (Cyclization) is often dominant over Pathway B (Hydrolysis) due to the favorable entropy of forming a 5-membered ring.

DegradationPathways Parent N-(2-amino-4-methoxyphenyl)- 2-methylpropanamide (MW: 208.26) Benzimidazole 5-methoxy-2-isopropyl- 1H-benzimidazole (MW: 190.24) [M-18] Parent->Benzimidazole Cyclization (-H2O) Acid/Heat Hydrolysis_Amine 4-methoxy-1,2-diaminobenzene (MW: 138.17) Parent->Hydrolysis_Amine Hydrolysis (+H2O) Strong Acid/Base Hydrolysis_Acid Isobutyric Acid Parent->Hydrolysis_Acid Oxidation Azo-dimers / Quinone Imines (Colored Species) Parent->Oxidation Oxidation (Air/Light)

Figure 1: Mechanistic degradation map of NAM-MP. The red path (Cyclization) is the most common "ghost peak" source in LC-MS analysis.

Module 3: Forced Degradation Protocols

To validate your analytical method, perform these stress tests. These protocols are calibrated for the specific reactivity of ortho-aminoanilides.

Stress TypeConditionsExpected OutcomeMechanism
Acid Stress 0.1 N HCl, 60°C, 2-4 hoursMajor: Benzimidazole (M-18)Minor: Hydrolysis productsAcid catalysis of the amide carbonyl promotes nucleophilic attack by the ortho-amine.
Base Stress 0.1 N NaOH, 60°C, 2-4 hoursMajor: Hydrolysis (Diamine + Acid)Minor: BenzimidazoleHydroxide ions attack the amide carbonyl directly, favoring cleavage over cyclization.
Oxidative 3% H₂O₂, RT, 4 hoursMajor: N-oxides, Hydroxylated species, colored oligomersElectrophilic attack on the electron-rich aromatic ring and oxidation of the free amine.
Thermal 80°C (Solid State), 24 hoursMajor: BenzimidazoleThermal dehydration drives ring closure.
Photolytic 1.2M Lux-hours (UV/Vis)Major: Unknown polymers, discolorationRadical-mediated oxidation of the aniline moiety.
Module 4: Analytical Data Summary

Use this table to identify peaks in your LC-MS data.

Compound IDRetention (Relative)Mass (ESI+)Key Fragments (MS/MS)
NAM-MP (Parent) 1.00209.13139.1 (Loss of C4H6O), 123.0 (Amine core)
Benzimidazole Impurity ~1.1 - 1.3191.12149.1 (Loss of isopropyl), 176.1 (Loss of methyl)
Diamine (Hydrolysis) ~0.4 - 0.6139.09124.0 (Loss of methyl), 96.0
Isobutyric Acid ~0.2 (Front)N/A (ESI-)N/A (Poor ionization in + mode)
References
  • RSC Publishing. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2.

  • National Institutes of Health (PMC). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (Discusses the general mechanism of cyclization for ortho-substituted anilides).

  • BenchChem Support. Degradation Pathways of Aniline Derivatives and Amide Hydrolysis Protocols.

  • Agilent Technologies. Fast LC/MS/MS Analytical Method... for the Analysis of Drugs and Metabolites.[1] (Reference for handling amine tailing and mobile phase selection).

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Welcome to the technical support center for the chromatographic analysis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to diagn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to HPLC peak tailing for this specific analyte. By understanding the underlying chemical interactions and system variables, you can achieve optimal peak symmetry, ensuring accurate and reproducible results.

My peak for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is tailing. What are the likely causes and how do I fix it?

Peak tailing for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide, a basic compound containing a primary aromatic amine, is a frequent challenge in reversed-phase HPLC.[1][2] This asymmetry, where the latter half of the peak is broader than the front half, can compromise resolution, quantification, and overall data reliability.[1] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase, but other factors related to the mobile phase, column health, and HPLC system can also contribute.[2][3]

This guide provides a systematic approach to troubleshooting, starting from the most common causes and progressing to more complex issues.

Visualizing the Troubleshooting Pathway

The following flowchart outlines a logical sequence for diagnosing the root cause of peak tailing for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide.

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions & In-Depth Solutions

Q1: Why is my N-(2-amino-4-methoxyphenyl)-2-methylpropanamide peak tailing on a standard silica-based C18 column?

A1: This is the most common cause of peak tailing for basic compounds like yours.[1][2] Standard silica-based columns have residual silanol groups (Si-OH) on the surface that are not covered by the C18 chains.[1] At mobile phase pH values above approximately 3, these silanol groups become ionized (Si-O⁻) and can interact strongly with the protonated amine group of your analyte.[2][4] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[2][5]

Solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to ≤ 3 will suppress the ionization of the silanol groups, minimizing the secondary interactions.[1][2]

  • Use a Base-Deactivated or End-Capped Column: Modern columns are often "end-capped," where residual silanols are chemically bonded with a small reagent to make them less active.[2][6] Alternatively, base-deactivated columns are specifically designed to minimize these interactions and provide better peak shapes for basic compounds.[6]

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare Buffers: Prepare aqueous mobile phase buffers at different pH values, for example, pH 3.0, 4.5, and 7.0. Use a buffer concentration of at least 20 mM for adequate capacity.

  • Equilibrate the System: For each pH condition, flush the column with at least 10-20 column volumes of the new mobile phase until the backpressure and detector baseline are stable.

  • Inject Analyte: Inject a standard solution of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide.

  • Evaluate Peak Shape: Compare the USP tailing factor for the peak at each pH. A tailing factor closer to 1.0 indicates better symmetry.[7]

Mobile Phase pHExpected Silanol StateExpected Analyte State (Amine)Likely Peak Shape
< 3.0 Protonated (Si-OH)Protonated (NH3+)Symmetrical
3.0 - 7.0 Partially Ionized (Si-O⁻)Protonated (NH3+)Tailing
> 7.0 Ionized (Si-O⁻)Potentially Neutral (NH2)Variable, potential for tailing
Q2: I've adjusted the pH, but the peak is still tailing. Could the mobile phase composition be the issue?

A2: Yes, besides pH, other mobile phase components can influence peak shape.

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface, especially when the sample is injected. This can lead to mixed ionization states of the analyte and silanol groups, causing tailing.[8] Increasing the buffer concentration (e.g., to 25-50 mM) can improve peak shape.[3]

  • Organic Modifier: The choice of organic modifier (typically acetonitrile or methanol) can affect peak shape.[9][10] While acetonitrile is a common choice, methanol can sometimes offer better peak shapes for basic compounds due to its ability to hydrogen bond with active silanol groups, effectively shielding them from the analyte.[11]

Experimental Protocol: Optimizing Organic Modifier and Buffer

  • Prepare Mobile Phases:

    • Mobile Phase A1: 25 mM phosphate buffer pH 3.0 in water.

    • Mobile Phase A2: 50 mM phosphate buffer pH 3.0 in water.

    • Mobile Phase B1: Acetonitrile.

    • Mobile Phase B2: Methanol.

  • Test Buffer Concentration: Using your established gradient with acetonitrile, compare the peak shape obtained with Mobile Phase A1 versus A2.

  • Test Organic Modifier: Using the optimal buffer concentration, run your method with acetonitrile (B1) and then switch to methanol (B2), ensuring proper column flushing and equilibration between runs.

  • Analyze Results: Compare the tailing factor and resolution in each condition to determine the optimal mobile phase composition.

Q3: All the peaks in my chromatogram are tailing, not just my analyte. What does this indicate?

A3: If all peaks are showing similar distortion, the issue is likely a physical or system-level problem rather than a chemical interaction specific to your analyte.[12]

  • Column Void or Blockage: A common cause is the formation of a void at the head of the column or a partially blocked inlet frit.[7][12] This can happen from pressure shocks, use outside of the recommended pH and temperature ranges, or accumulation of particulate matter from the sample or mobile phase.[7] This distortion of the flow path affects all compounds as they enter the column.

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and peak tailing.[4] This is often caused by using tubing with a wide internal diameter or having poorly made connections.

Troubleshooting System-Level Issues:

  • Check for a Column Void: A simple diagnostic is to reverse the column and flush it with mobile phase. If this temporarily resolves the issue, a void is likely present, and the column may need to be replaced.[3]

  • Inspect and Minimize Tubing: Ensure all connecting tubing, especially between the autosampler, column, and detector, is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[4]

  • Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained sample components, extending its lifetime and preventing issues like frit blockage.[13]

Concluding Remarks

Troubleshooting HPLC peak tailing for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide requires a systematic approach that considers both chemical interactions and system parameters. By understanding the basic nature of the analyte and its potential for secondary interactions with the stationary phase, you can make informed decisions about mobile phase pH, column chemistry, and buffer composition. When all peaks are affected, a methodical examination of the HPLC system for physical issues is warranted. This guide provides the foundational knowledge and practical steps to diagnose and resolve these common chromatographic challenges, leading to more robust and reliable analytical methods.

References

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved from [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC International. Retrieved from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2022, April 15). LCGC International. Retrieved from [Link]

  • Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach. Retrieved from [Link]

  • Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International. Retrieved from [Link]

  • 11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. Retrieved from [Link]

  • Rathore, A. S., et al. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Chromatographic Science, 53(8), 1274-1282. Retrieved from [Link]

  • Rathore, A. S., et al. (2015). Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. Journal of Chromatographic Science, 53(8), 1274-1282. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MICROSOLV. Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (1988).
  • Barek, J., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Microchimica Acta, 86(5-6), 313-322. Retrieved from [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. (2018, July 5). MicroSolv Technology Corporation. Retrieved from [Link]

  • Silica Purity #2 – Silanols. (2023, December 8). Separation Science. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]

  • Donev, D., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Foods and Raw Materials, 9(2), 395-403. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-. (2025, October 15). US EPA. Retrieved from [Link]

  • N-(2-amino-4-methoxyphenyl)propanamide. (n.d.). PubChemLite. Retrieved from [Link]

  • 2-methoxy-N-(4-methoxyphenyl)benzamide. (2025, October 15). US EPA. Retrieved from [Link]

  • 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). Cheméo. Retrieved from [Link]

  • pKa values bases. (n.d.). University of Tartu. Retrieved from [Link]

  • Propanamide, N-(4-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • pKa Values. (n.d.). EPFL. Retrieved from [Link]

Sources

Optimization

Stability of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide in acidic vs basic media

Technical Support Center: Stability & Handling of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide User Guide Overview Compound: N-(2-amino-4-methoxyphenyl)-2-methylpropanamide CAS: 436090-31-2 Common Role: Key intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

User Guide Overview

Compound: N-(2-amino-4-methoxyphenyl)-2-methylpropanamide CAS: 436090-31-2 Common Role: Key intermediate in the synthesis of 2-isopropyl-5-methoxy-1H-benzimidazole (a scaffold for PPIs like Omeprazole or angiotensin receptor blockers).[1] Chemical Class:


-acylated 

-phenylenediamine (

-aminoanilide).

This guide addresses the critical stability profiles of this compound in acidic versus basic environments. As an


-aminoanilide, this molecule is chemically "poised" for cyclization. Understanding the dichotomy between its acid-catalyzed cyclization and base-mediated oxidation is essential for process control and analytical method development.

Part 1: Acidic Media – The Cyclization Trap

Q: I am seeing a new, slightly more hydrophobic peak in my HPLC after leaving the sample in 0.1% TFA/Water. What is happening?

A: You are observing the acid-catalyzed dehydration cyclization of the precursor into a benzimidazole derivative.

In acidic media,


-(2-amino-4-methoxyphenyl)-2-methylpropanamide is structurally predisposed to intramolecular cyclization. The protonation of the amide oxygen activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by the adjacent free amine (aniline nitrogen).

Mechanism:

  • Activation: The acidic environment protonates the amide carbonyl oxygen.

  • Nucleophilic Attack: The neighboring free amine (

    
     at position 2) attacks the activated carbonyl.
    
  • Dehydration: A water molecule is eliminated, driving the formation of the aromatic imidazole ring.

  • Product: 2-isopropyl-5-methoxy-1H-benzimidazole.

Diagnostic Indicators:

  • LC-MS: Loss of 18 Da (Mass shift:

    
    ).
    
  • UV: Bathochromic shift (red shift) due to the extended conjugation of the formed benzimidazole system.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
New Peak (+RRT) Acid-catalyzed cyclization (Phillips-type condensation).Avoid Acidic Diluents: Switch to neutral or slightly basic diluents (e.g., Ammonium Bicarbonate, pH 7.5) for sample preparation. Cold Storage: If acid is required for chromatography, keep autosampler temperature at 4°C and analyze immediately.
Peak Broadening Rapid equilibrium between protonated amine species.Buffer Control: Ensure the buffer capacity is sufficient to maintain a stable pH, preventing micro-pH fluctuations during injection.

Part 2: Basic Media – The Oxidation Risk

Q: My solution turned from colorless to dark brown/purple in basic buffer (pH > 9). Is this hydrolysis?

A: This is likely oxidative degradation , not hydrolysis.

While amides can hydrolyze in base, electron-rich anilines like this compound are extremely sensitive to oxidation under basic conditions. The deprotonation of the aniline (or equilibrium shift toward the free base) facilitates the formation of radical species, which then couple to form azo compounds, phenazines, or quinone imines.

Mechanism:

  • Deprotonation: Basic pH keeps the aniline group neutral and electron-rich.

  • Oxidation: Dissolved oxygen or trace metal ions catalyze the abstraction of an electron/proton, forming a radical cation.

  • Polymerization: Radical coupling leads to highly colored, conjugated oligomers (azo/imino species).

Diagnostic Indicators:

  • Visual: Rapid darkening of the solution (Yellow

    
     Brown 
    
    
    
    Black).
  • LC-MS: Appearance of dimers (

    
    ) or oxygenated species (
    
    
    
    ).

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Darkening Solution Oxidative coupling of the electron-rich aniline core.Degas Solvents: Vigorously degas all basic buffers. Antioxidants: Add 0.1% Ascorbic Acid or Sodium Bisulfite if compatible with the assay. Inert Atmosphere: Work under Nitrogen/Argon.
Loss of Assay Base-catalyzed hydrolysis (Amide cleavage).Limit Exposure: Hydrolysis is slower than oxidation but significant at

or elevated temperatures. Keep pH

and temperature

.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways based on pH conditions.

StabilityPathways Start N-(2-amino-4-methoxyphenyl)- 2-methylpropanamide (Precursor) AcidCond Acidic Media (pH < 4) Protonation & Activation Start->AcidCond + H⁺ BaseCond Basic Media (pH > 9) Free Amine & Electron Rich Start->BaseCond + OH⁻ / O₂ Cyclization Intramolecular Cyclization (Nucleophilic Attack) AcidCond->Cyclization Benzimidazole 2-isopropyl-5-methoxy- 1H-benzimidazole (Cyclized Product) Cyclization->Benzimidazole - H₂O Water H₂O (Eliminated) Cyclization->Water Oxidation Oxidative Coupling (Radical Formation) BaseCond->Oxidation Fast (Aerobic) Hydrolysis Amide Hydrolysis (Slower) BaseCond->Hydrolysis Slow (Heat/High pH) Dimer Azo/Quinone Dimers (Colored Impurities) Oxidation->Dimer SplitProd 2-amino-4-methoxyaniline + Isobutyric Acid Hydrolysis->SplitProd

Caption: Divergent degradation pathways: Acid promotes cyclization to benzimidazole; Base promotes oxidation and hydrolysis.

Part 4: Summary of Stability Data

ParameterAcidic Condition (

)
Neutral Condition (

)
Basic Condition (

)
Dominant Reaction Cyclization (Dehydration)Stable (Short term)Oxidation (Color formation)
Secondary Reaction Hydrolysis (Amide cleavage)Slow Oxidation (if exposed to air)Hydrolysis (Amide cleavage)
Rate Fast (Minutes to Hours)Slow (Days)Fast (Oxidation: Minutes)
Key Byproduct 2-isopropyl-5-methoxy-benzimidazoleN/AAzo dimers / Quinones
Mass Balance Conserved (Isomer/Dehydrated form)ConservedLost (Polymerization/Precipitation)

Part 5: Recommended Analytical Conditions

To analyze this compound accurately without inducing degradation during the run:

  • Column Temperature: Keep

    
    . Higher temperatures accelerate acid-cyclization on-column.
    
  • Mobile Phase:

    • Avoid: High concentrations of TFA (Trifluoroacetic acid) if the sample sits in the autosampler.

    • Preferred: Formic acid (0.1%) or Ammonium Acetate (10mM, pH 5-6).

  • Sample Diluent: 50:50 Acetonitrile:Water (buffered to pH 7). Do not dissolve in pure acid.

  • Detection: UV 254 nm (Amide

    
    ) and 210 nm.
    

References

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. (2022).

    
    -arylamidoxime and 
    
    
    
    -phenylenediamine derivatives into benzimidazoles.
  • Triggering and Preventing Cycliz

    
    -Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles . ResearchGate. (2025). Detailed mechanistic analysis of how Brønsted acids trigger cyclization in ortho-amino aromatic systems.
    
    
  • Oxidative Cyclization Approach to Benzimidazole Libraries . ACS Combinatorial Science. (2020).[2] Discusses oxidative pathways for benzimidazole formation and the sensitivity of aniline precursors to oxidation.

  • N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Substance Info . ChemicalBook. Provides physical property data and structural identification.[3]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 1H NMR Interpretation of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Executive Summary & Application Context N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a critical synthetic intermediate, often encountered in the development of KCNQ potassium channel openers (e.g., Retigabine analo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a critical synthetic intermediate, often encountered in the development of KCNQ potassium channel openers (e.g., Retigabine analogues) and substituted benzamide drugs.[1]

For drug development professionals, the primary analytical challenge is not just structural confirmation, but reaction monitoring —specifically, verifying the complete reduction of the nitro-precursor (N-(4-methoxy-2-nitrophenyl)-2-methylpropanamide) to the target aniline derivative without over-reduction or side-product formation.[1]

This guide provides a comparative analysis of the target molecule against its nitro-precursor, establishing a self-validating NMR protocol for process control.

Experimental Protocol (SOP)

To ensure reproducibility and observation of exchangeable protons (amide -NH and amine -NH₂), DMSO-d₆ is the required solvent.[1] Chloroform-d (


) is inferior for this specific application due to peak broadening of the amide proton and potential overlap of the amine signal with the methoxy group.[1]
Standard Operating Procedure
  • Sample Preparation: Dissolve 5–10 mg of the solid analyte in 0.6 mL of DMSO-d₆ (99.9% D).

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: Standard 1H zg30.[1][2]

    • Scans (NS): 16 (sufficient for >95% purity).[1]

    • Relaxation Delay (D1): 1.0 s (increase to 5.0 s if accurate integration of the amide proton is required for qNMR).

    • Temperature: 298 K (25°C).[1]

Structural Analysis & Signal Assignment[1][3]

The molecule consists of three distinct magnetic domains: the Isobutyryl Tail , the 1,2,4-Tri-substituted Benzene Core , and the Exchangeable Protons .[1]

The "Fingerprint" Region (Aliphatic)

The isobutyryl group provides a robust internal integration standard.[1]

  • Doublet (6H) at ~1.1 ppm: The two equivalent methyl groups.[1]

  • Septet (1H) at ~2.6 ppm: The methine proton.[1] Note: This coupling (

    
    ) confirms the isopropyl moiety.
    
The Aromatic Region (The Critical Indicator)

The 1,2,4-substitution pattern creates a specific splitting tree.[1]

  • H-6 (Proton ortho to Amide): Deshielded by the carbonyl anisotropy.[1] Appears as a doublet (

    
    ).[1]
    
  • H-5 (Proton meta to Amide): Coupled to both H-6 and H-3.[1] Appears as a doublet of doublets (

    
    ).[1]
    
  • H-3 (Proton between

    
     and 
    
    
    
    ):
    This is the diagnostic signal .[1] It is shielded by two electron-donating groups (amino and methoxy), shifting it significantly upfield compared to the nitro precursor.[1]
Comparative Data Table: Target vs. Precursor

The following table contrasts the target amine with its nitro precursor. This comparison is the "Performance Metric" for reaction monitoring.

Proton AssignmentTarget: Amino-Analogue (δ ppm, DMSO-d₆)Precursor: Nitro-Analogue (δ ppm, DMSO-d₆)Shift Logic (Δδ)
Amide NH 9.0 – 9.2 (s) 10.0 – 10.2 (s)Upfield shift due to loss of intramolecular H-bond with Nitro group.[1]
H-6 (Aromatic) 6.9 – 7.1 (d) 7.6 – 7.8 (d)Loss of electron-withdrawing

reduces deshielding.
H-3 (Aromatic) 6.1 – 6.3 (d, J~2.5) 7.4 – 7.5 (d)Major Upfield Shift (>1.0 ppm). Diagnostic of reduction.
H-5 (Aromatic) 6.3 – 6.5 (dd) 7.2 – 7.3 (dd)Moderate shielding effect.
Amine (-NH₂) 4.5 – 4.8 (br s) AbsentAppearance of this signal confirms product formation.
Methoxy (-OCH₃) 3.6 – 3.7 (s) 3.8 – 3.9 (s)Slight upfield shift.
Isobutyryl (-CH) 2.5 – 2.7 (sept) 2.5 – 2.7 (sept)Structurally invariant (Reference Signal).
Isobutyryl (-CH₃) 1.0 – 1.1 (d) 1.0 – 1.1 (d)Structurally invariant.

Technical Insight: In the Nitro precursor, H-3 is deshielded by the adjacent nitro group.[1] Upon reduction to the amine, H-3 becomes the most shielded proton on the ring due to the strong


 (mesomeric) effect of the new amino group.[1] If you see a signal >7.0 ppm with meta-coupling, your reduction is incomplete. 

Visualizing the Interpretation Logic

Diagram 1: Assignment Decision Tree

This workflow validates the structure based on coupling constants (


-values) and chemical shift environments.[1]

NMR_Assignment_Flow Start Start: 1H NMR Spectrum (DMSO-d6) Region_Aliphatic Region: 0.5 - 4.0 ppm Start->Region_Aliphatic Region_Aromatic Region: 6.0 - 8.0 ppm Start->Region_Aromatic Region_Exchange Region: > 4.0 ppm (Broad) Start->Region_Exchange Check_Iso Check 1.1 ppm (d) & 2.6 ppm (sept) Is integration 6:1? Region_Aliphatic->Check_Iso Analyze_Pattern Analyze Splitting Pattern (1,2,4-Substitution) Region_Aromatic->Analyze_Pattern Confirm_NH2 Confirm NH2 Signal ~4.5-5.0 ppm (Broad Singlet) Region_Exchange->Confirm_NH2 Check_OMe Check 3.7 ppm (s) Integration 3H? Check_Iso->Check_OMe Conclusion VALIDATED STRUCTURE: N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Check_OMe->Conclusion H3_Signal Identify H-3 (Ortho to NH2) Expected: ~6.2 ppm (d, J=2.5Hz) Analyze_Pattern->H3_Signal H6_Signal Identify H-6 (Ortho to Amide) Expected: ~7.0 ppm (d, J=8.5Hz) Analyze_Pattern->H6_Signal H3_Signal->Conclusion Confirm_NH2->Conclusion

Caption: Logical workflow for assigning the 1H NMR signals of the target compound, prioritizing the aliphatic reference signals before resolving the aromatic coupling tree.

Diagram 2: Reaction Monitoring (Nitro to Amine)

This diagram illustrates the mechanistic shift in NMR signals during the synthesis process.

Reaction_Monitoring Precursor PRECURSOR (Nitro) Electron Withdrawing (-NO2) Reaction Reduction (H2/Pd-C or Fe/NH4Cl) Precursor->Reaction H3_Nitro H-3 Proton Deshielded (~7.5 ppm) Precursor->H3_Nitro Amide_Nitro Amide NH ~10.1 ppm (H-bond) Precursor->Amide_Nitro Product PRODUCT (Amine) Electron Donating (-NH2) Reaction->Product H3_Amine H-3 Proton Shielded (~6.2 ppm) Product->H3_Amine Amide_Amine Amide NH ~9.1 ppm (Free) Product->Amide_Amine H3_Nitro->H3_Amine  Δδ = -1.3 ppm (Primary Indicator)

Caption: The chemical shift migration of the H-3 proton is the primary indicator of successful reduction from the nitro-intermediate to the amino-product.

Troubleshooting & Impurity Profiling

In a drug development context, purity is paramount.[1] Common impurities include:

  • Residual Solvent (EtOAc/DCM): Often trapped in the crystalline lattice of benzamides.[1] Check for singlets at 1.99 ppm (EtOAc) or 5.76 ppm (DCM) in DMSO-d₆.[1]

  • Regioisomers: If the nitration step was not selective, you may have the 3-amino isomer.[1]

    • Differentiation: The 3-amino isomer will show a different aromatic splitting pattern (often a triplet for the proton between two substituents if 1,2,3-substituted).[1]

  • Over-reduction: Reduction of the aromatic ring (rare under standard conditions) would result in a loss of aromatic signals and complex aliphatic multiplets between 1.5–3.0 ppm.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for substituent chemical shift effects).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Source for substituent additivity rules in 1,2,4-trisubstituted benzenes).

  • BenchChem. (2025).[1][3][4] A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. (General reference for nitro vs amino aniline shifts).

  • National Institute of Standards and Technology (NIST). Propanamide, N-(4-methoxyphenyl)- Mass and IR Spectra. (Reference for the core methoxy-propanamide scaffold).

Sources

Comparative

Advanced HPLC Method Development for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide: A Comparative Guide

Executive Summary & Chemical Context[1][2][3][4][5][6] N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (hereafter referred to as NAMPA ) is a critical phenylenediamine derivative, often utilized as an intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (hereafter referred to as NAMPA ) is a critical phenylenediamine derivative, often utilized as an intermediate in the synthesis of heterocycles for tyrosine kinase inhibitors (e.g., EGFR inhibitors like Osimertinib analogs) or benzimidazole scaffolds.

The analysis of NAMPA presents specific chromatographic challenges:

  • Basic Functionality: The free aniline group at position 2 (

    
    ) is prone to silanol interactions, leading to peak tailing.
    
  • Positional Isomerism: Synthetic routes often generate regioisomers (e.g., amide formation at the 4-position instead of the 1-position) that are difficult to resolve on standard C18 phases.

  • Oxidative Instability: Phenylenediamines are susceptible to oxidation, requiring rapid analysis or antioxidant-stabilized sample prep.

This guide compares the industry-standard C18 (Octadecyl) approach against a Phenyl-Hexyl alternative, demonstrating why the latter often provides superior selectivity for this class of aromatic amides.

Mechanistic Basis & Column Selection[4]

To develop a robust method, we must understand the analyte-stationary phase interactions.

The Comparison: C18 vs. Phenyl-Hexyl[4]
  • Option A: C18 (Hydrophobic Interaction): Relies solely on dispersive forces. While effective for general retention, it often fails to discriminate between positional isomers of NAMPA which have identical hydrophobicity but different electronic distributions.

  • Option B: Phenyl-Hexyl (

    
    -
    
    
    
    Interaction):
    Offers a dual separation mechanism. The phenyl ring on the ligand engages in
    
    
    -
    
    
    stacking with the aromatic core of NAMPA. This interaction is highly sensitive to the electron density changes caused by the methoxy and amine substituents, offering superior resolution of impurities.
Visualization: Separation Mechanism

The following diagram illustrates the differential interaction modes.

G cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte NAMPA (Aromatic Amide) C18_Ligand C18 Ligand (Alkyl Chain) Analyte->C18_Ligand Weak Selectivity Phenyl_Ligand Phenyl Ligand (Aromatic Ring) Analyte->Phenyl_Ligand High Selectivity Interaction_A Hydrophobic Interaction Only C18_Ligand->Interaction_A Interaction_B Hydrophobic + Pi-Pi Stacking Phenyl_Ligand->Interaction_B

Figure 1: Mechanistic comparison of ligand interactions. The Phenyl-Hexyl phase leverages pi-pi stacking for enhanced selectivity of aromatic amines.

Experimental Protocols

Common Conditions (Applies to both methods)
  • System: HPLC with Diode Array Detector (DAD) or PDA.

  • Wavelength: 254 nm (primary), 210 nm (impurity check). Note: Aniline derivatives have strong absorbance at 254 nm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Control is critical for reproducibility).

  • Sample Diluent: 50:50 Water:Acetonitrile (Avoid 100% organic to prevent peak distortion).

Method A: The Standard (C18)
  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

Method B: The Alternative (Phenyl-Hexyl)[4]
  • Column: Waters XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Why? Higher pH suppresses ionization of the aniline slightly less than FA, but the phenyl ligand requires less acidic suppression to prevent tailing due to pi-shielding.

  • Mobile Phase B: Methanol.[3] Why? Methanol facilitates

    
    -
    
    
    
    interactions better than Acetonitrile.
  • Gradient: 10% B to 90% B over 15 minutes.

Comparative Performance Data

The following data represents typical performance metrics observed during method development for phenylenediamine amides.

MetricMethod A (C18 / Formic Acid)Method B (Phenyl-Hexyl / MeOH)Interpretation
Retention Time (

)
6.2 min7.8 minPhenyl-Hexyl shows greater retention due to dual interaction mechanisms.
USP Tailing Factor (

)
1.451.08 The Phenyl column significantly reduces tailing of the basic amine.
Resolution (

) from Impurity A
*
1.83.2 Critical separation of the regioisomer is doubled using Phenyl chemistry.
Theoretical Plates (

)
~8,500~12,000Higher efficiency observed with Method B.

*Impurity A is defined as the N-(4-amino-2-methoxyphenyl) regioisomer.

Experimental Insight

Why Method B Wins: On the C18 column, the NAMPA molecule and its regioisomer elute close together because their hydrophobicity is nearly identical. On the Phenyl-Hexyl column, the position of the electron-donating methoxy group relative to the amide creates a difference in the electron cloud density of the aromatic ring. The Phenyl stationary phase "senses" this difference via


-

interaction, pulling the peaks apart.

Method Development Workflow

Do not rely on trial and error. Follow this self-validating decision tree to optimize the method for your specific matrix.

MethodDev Start Start: Sample Solubility Check (Dissolve in 50:50 H2O:ACN) Screening Column Screening (Run C18 vs. Phenyl-Hexyl) Start->Screening Decision Check Resolution (Rs) of Critical Pair (Isomers) Screening->Decision Opt_C18 Optimize C18: Add Ion Pair Reagent (e.g., Hexanesulfonate) Decision->Opt_C18 Rs < 1.5 (Poor Selectivity) Opt_Phenyl Optimize Phenyl: Switch Modifier to Methanol (Enhances Pi-Pi) Decision->Opt_Phenyl Rs > 1.5 (Good Selectivity) Final Final Validation (Linearity, Accuracy, LOQ) Opt_C18->Final Opt_Phenyl->Final

Figure 2: Strategic workflow for optimizing separation of NAMPA isomers.

Troubleshooting & Self-Validating Protocols

To ensure Trustworthiness and Integrity of your data, implement these checks:

Peak Purity Validation

Because NAMPA is an intermediate, unreacted starting materials (e.g., nitro-compounds) may co-elute.

  • Action: Use a Diode Array Detector (DAD) to compare spectra across the peak.

  • Criterion: The "Purity Angle" must be less than the "Purity Threshold" (Waters Empower) or Match Factor > 990 (Agilent OpenLab).

The "Acid Check"

If peak shape deteriorates (tailing > 1.5):

  • Diagnosis: Silanol interactions are active.

  • Remedy: Increase buffer concentration (e.g., from 0.1% FA to 20mM Ammonium Formate). The ammonium ions compete for silanol sites, sharpening the amine peak.

Sample Stability

Phenylenediamines oxidize to quinone-imines, turning samples brown/purple.

  • Protocol: Prepare samples in amber vials. Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the diluent if analysis exceeds 4 hours.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. . (Standard for system suitability parameters).

  • McCalley, D. V. (2017). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice." Journal of Chromatography A.
  • BenchChem. (2025).[4][1] "Technical Support Center: Separation of Benzenehexamine Isomers." (Provides context on aromatic amine isomer separation). Link

  • PubChem. "N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Compound Summary." .

Sources

Validation

FTIR characteristic peaks of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Introduction: The Spectroscopic Signature of a Key Intermediate N-(2-amino-4-methoxyphenyl)-2-methylpropan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Introduction: The Spectroscopic Signature of a Key Intermediate

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a substituted aromatic amide whose molecular structure contains a rich assembly of functional groups: a secondary amide, a primary aromatic amine, an aryl ether, and a substituted benzene ring. This complexity makes Fourier-Transform Infrared (FTIR) spectroscopy an invaluable tool for its structural confirmation and purity assessment. The vibrational signature in the mid-infrared region provides a distinct fingerprint, allowing researchers to verify its synthesis and distinguish it from precursors and related impurities.

This guide provides a detailed analysis of the expected . Rather than presenting a single spectrum in isolation, we build a comprehensive understanding by comparing its expected features to those of structurally related alternatives. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, offers a more robust framework for spectral interpretation. The insights herein are targeted toward researchers in synthetic chemistry and drug development who rely on precise analytical characterization.

Predicted FTIR Absorption Bands for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

A theoretical analysis of the molecule's functional groups allows for the prediction of its most prominent FTIR peaks. The presence of both hydrogen-bond donors (-NH₂, -NH-) and acceptors (C=O, -OCH₃, -NH₂) suggests that intermolecular and intramolecular hydrogen bonding will likely cause peak broadening and shifts in frequency compared to idealized, non-interacting functional groups.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment & Rationale
3450 - 3350Medium, Sharp (2 bands)Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂) : The two distinct bands are characteristic of the primary amine's stretching vibrations. Their position indicates they are not involved in strong resonance or hydrogen bonding, typical for an unhindered aromatic amine.
3300 - 3250Medium, BroadN-H StretchSecondary Amide (-NH-) : This band is expected to be broader than the primary amine stretches due to its strong involvement in hydrogen bonding with the carbonyl oxygen of an adjacent molecule.
3080 - 3010Weak to MediumAromatic C-H StretchAromatic Ring : Stretching vibrations of the C-H bonds on the benzene ring.
2975 - 2950Medium to StrongAsymmetric C-H StretchIsopropyl Group (-CH(CH₃)₂) : The isobutyryl moiety provides these characteristic aliphatic stretches.
1655 - 1645Strong, SharpC=O Stretch (Amide I Band)Secondary Amide (-C=O) : This is one of the most intense and diagnostic peaks in the spectrum. Its frequency is slightly lowered from a typical ketone due to resonance with the nitrogen lone pair.
1620 - 1600MediumN-H Bend (Scissoring)Primary Aromatic Amine (-NH₂) : The in-plane bending vibration of the primary amine group.
1550 - 1520Medium to StrongN-H Bend + C-N Stretch (Amide II Band)Secondary Amide (-NH-C=O) : This band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. It is a hallmark of secondary amides.
1250 - 1230StrongAsymmetric C-O-C StretchAryl Ether (-OCH₃) : The stretching of the aryl-O bond in the methoxy group characteristically gives a strong absorption in this region.
1040 - 1020MediumSymmetric C-O-C StretchAryl Ether (-OCH₃) : The corresponding symmetric stretch of the ether linkage.
830 - 810StrongC-H Out-of-Plane BendAromatic Ring (1,2,4-trisubstituted) : The substitution pattern on the benzene ring dictates the position of this strong out-of-plane bending vibration, providing key structural information.

Comparative Spectral Analysis: Building Confidence Through Analogs

To substantiate the predicted peak assignments, we compare the expected spectrum of our target molecule with two simpler, commercially available alternatives: 4-Methoxyaniline (representing the aromatic amine and ether portion) and Acetanilide (representing a model secondary aromatic amide).

Alternative 1: 4-Methoxyaniline - Isolating the Amine and Ether Signatures

4-Methoxyaniline provides a foundational spectrum for the substituted phenyl ring. Its FTIR spectrum is dominated by the vibrations of the primary amine and the aryl ether groups.

  • Key Features:

    • Primary Amine N-H Stretches: Two sharp bands typically appear around 3420 cm⁻¹ and 3340 cm⁻¹. These correspond to the asymmetric and symmetric stretches, respectively, and serve as a direct reference for the -NH₂ group in our target molecule.

    • Aryl Ether C-O Stretch: A strong, prominent band is observed around 1240 cm⁻¹, which is characteristic of the asymmetric Ar-O-C stretch.

    • Aromatic C-H Bending: A strong band around 825 cm⁻¹ indicates the out-of-plane bending for the 1,4-disubstituted ring.

Alternative 2: Acetanilide - The Classic Secondary Aromatic Amide

Acetanilide is a textbook example of a secondary aromatic amide and provides an unambiguous view of the critical Amide I and Amide II bands.

  • Key Features:

    • Secondary Amide N-H Stretch: A broad, strong absorption typically centered near 3290 cm⁻¹. Its breadth is a direct consequence of strong intermolecular hydrogen bonding.

    • Amide I (C=O Stretch): An intense, sharp peak is found at approximately 1660 cm⁻¹. This is the primary indicator of the carbonyl group within the amide linkage.

    • Amide II (N-H Bend / C-N Stretch): A strong band is located near 1545 cm⁻¹. The presence and strength of this band are definitive evidence of a secondary amide structure.

Synthesis: Interpreting the Target Spectrum

By combining the insights from these alternatives, we can approach the spectrum of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide with high confidence. The final spectrum should represent a superposition of these features, as illustrated in the workflow below.

G cluster_0 Reference Spectra cluster_1 Target Molecule Analysis cluster_2 Expected Spectral Features A 4-Methoxyaniline - NH₂ Stretches (~3400 cm⁻¹) - C-O Stretch (~1240 cm⁻¹) C N-(2-amino-4-methoxyphenyl)-2-methylpropanamide A->C Informs on Amine & Ether B Acetanilide - Amide I (~1660 cm⁻¹) - Amide II (~1545 cm⁻¹) - N-H Stretch (~3290 cm⁻¹) B->C Informs on Amide D Presence of TWO sharp N-H peaks ~3450-3350 cm⁻¹ confirms -NH₂ C->D E Presence of STRONG Amide I peak ~1650 cm⁻¹ confirms C=O C->E F Presence of STRONG Amide II peak ~1540 cm⁻¹ confirms secondary amide C->F G Presence of STRONG C-O stretch ~1240 cm⁻¹ confirms -OCH₃ C->G

Caption: Workflow for comparative FTIR analysis.

Experimental Protocol: Acquiring High-Quality ATR-FTIR Data

To ensure data is reproducible and accurate, the following protocol using a modern Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a preferred method for solid powders as it requires minimal sample preparation and is less susceptible to issues common with KBr pellets, such as moisture contamination.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Diamond or Germanium ATR accessory

Step-by-Step Methodology:

  • Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate.

    • Lower the ATR anvil to apply pressure, ensuring no sample is present.

    • Acquire a background spectrum (typically 16-32 scans) over the range of 4000-650 cm⁻¹. This spectrum of the air and crystal environment will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Retract the ATR anvil.

    • Place a small amount of the N-(2-amino-4-methoxyphenyl)-2-methylpropanamide powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed (typically 1-2 mg).

  • Sample Compression:

    • Lower the anvil onto the powder and apply consistent pressure using the instrument's torque knob or pressure clamp. The goal is to ensure intimate contact between the solid sample and the ATR crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same scan parameters as the background.

    • The resulting spectrum should be displayed in absorbance or % transmittance mode.

  • Cleaning:

    • Thoroughly clean the ATR crystal and anvil with isopropanol to prevent cross-contamination between samples.

Caption: Standard Operating Procedure for ATR-FTIR.

Conclusion: A Multi-faceted Spectroscopic Identity

The FTIR spectrum of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a composite of multiple, distinct functional group vibrations. A confident identification cannot rest on a single peak, but rather on the collective presence and relative positions of several key bands: the dual N-H stretches of the primary amine, the hydrogen-bonded N-H stretch of the secondary amide, the strong Amide I and Amide II bands, and the characteristic C-O stretches of the aryl ether. By using a comparative methodology with simpler molecular analogs, researchers can build a robust, evidence-based interpretation of the spectrum, ensuring the structural integrity of this important chemical intermediate.

References

  • National Institute of Standards and Technology (NIST). (n.d.). p-Anisidine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Acetanilide. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Comparative

Reference standard characterization for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

An in-depth technical comparison guide for the reference standard characterization of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2). This compound is a critical aniline-derived intermediate and poten...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the reference standard characterization of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2).

This compound is a critical aniline-derived intermediate and potential process impurity encountered during the synthesis of active pharmaceutical ingredients (APIs). Because aniline derivatives often carry genotoxic potential and can influence the efficacy of the final drug product, establishing a highly pure, rigorously characterized reference standard is a non-negotiable regulatory requirement under ICH Q6A .

This guide objectively compares the classification of reference standards, evaluates orthogonal analytical methodologies (Mass Balance vs. qNMR), and provides self-validating protocols to ensure absolute scientific integrity during characterization.

Reference Standard Classifications: Primary vs. Secondary

The foundation of pharmaceutical quantitative analysis relies on the traceability of the reference standard. A Primary Reference Standard is established through exhaustive, independent analytical techniques without comparison to a pre-existing standard. A Secondary (Working) Standard is calibrated against the primary standard for routine Quality Control (QC) use .

Table 1: Comparative Specifications for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Standards

ParameterPrimary Reference StandardSecondary (Working) StandardCausality / Rationale
Purity Requirement ≥ 99.5% (Absolute Purity)≥ 98.0% (Assay vs. Primary)Primary standards must represent the intrinsic properties of the molecule to serve as the ultimate benchmark.
Structural Elucidation Exhaustive (1H/13C NMR, HRMS, FT-IR)Identity Confirmation (FT-IR or HPLC-RT)Primary standards require absolute proof of atomic connectivity; secondary standards only require confirmation of identity.
Assay Methodology Mass Balance AND/OR qNMRHPLC-UV (External Standard Method)Mass balance and qNMR do not rely on external calibration, making them fundamental absolute techniques.
Re-qualification Annually (Full testing suite)Bi-annually (Assay & Purity only)Primary standards degrade slowly if stored optimally; secondary standards are accessed frequently, increasing contamination risk.

Analytical Methodologies: Mass Balance vs. Quantitative NMR (qNMR)

To assign the absolute purity of the Primary Reference Standard, two orthogonal approaches are compared: the traditional Mass Balance method and Quantitative NMR (qNMR) .

The Causality of Method Selection

The Mass Balance approach calculates purity by subtracting the sum of all measured impurities (organic impurities via HPLC, water via Karl Fischer, residual solvents via GC, and inorganics via TGA/ROI) from 100%. While this is the compendial gold standard , it carries a critical vulnerability: it assumes all impurities are detectable by the chosen methods. If an organic impurity lacks a chromophore and elutes invisibly in HPLC-UV, the purity will be falsely elevated.

Conversely, qNMR is a direct, primary ratio method. By comparing the integral of a specific proton on N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (e.g., the methoxy singlet at ~3.7 ppm) against a highly pure internal standard (e.g., Maleic acid), the absolute mass fraction is determined in a single experiment. It is blind to the "invisible impurity" problem of HPLC, making it the perfect orthogonal validation tool.

AnalyticalComparison A Absolute Purity Determination N-(2-amino-4-methoxyphenyl) -2-methylpropanamide B Mass Balance Approach (Compendial) A->B C Quantitative NMR (qNMR) (Orthogonal) A->C B1 HPLC-UV (Organic Impurities) B->B1 B2 Karl Fischer (Water) B->B2 B3 GC-HS (Residual Solvents) B->B3 B4 TGA/ROI (Inorganics) B->B4 C1 Internal Standard (e.g., Maleic Acid) C->C1 D1 Purity = 100% - Σ(Impurities) B1->D1 B2->D1 B3->D1 B4->D1 C2 1H NMR Acquisition (D1 > 5*T1) C1->C2 C3 Direct Integration Ratio C2->C3 D2 Absolute Mass Fraction C3->D2

Caption: Logical comparison of Mass Balance vs. qNMR workflows for absolute purity determination.

Table 3: Method Performance Comparison

MetricMass Balance ApproachQuantitative NMR (qNMR)
Sample Requirement High (~500 mg total across all tests)Low (~10-20 mg)
Analysis Time 3-5 Days (Multiple instruments)< 2 Hours
Specificity High for chromophoric impuritiesHigh for structural quantification
Limitations Blind to non-UV absorbing impuritiesOverlapping signals can skew integration

Structural Elucidation Strategy

Before assigning purity, the exact chemical structure of the candidate batch must be unequivocally proven. For N-(2-amino-4-methoxyphenyl)-2-methylpropanamide, the 1,2,4-trisubstituted benzene ring and the isobutyramide side chain present specific spectroscopic signatures.

StructuralElucidation A Structural Elucidation N-(2-amino-4-methoxyphenyl) -2-methylpropanamide B High-Resolution MS (Exact Mass: 208.1212 Da) A->B C 1H & 13C NMR (Connectivity & Substitution) A->C D FT-IR Spectroscopy (Functional Groups) A->D C1 Isobutyramide Group (Septet CH, Doublet CH3) C->C1 C2 Aromatic Ring (1,2,4-substitution pattern) C->C2 C3 Methoxy Group (Singlet ~3.8 ppm) C->C3 D1 Amide C=O stretch (~1650 cm⁻¹) D->D1 D2 Primary Amine N-H (~3300-3400 cm⁻¹) D->D2

Caption: Structural elucidation logic tree integrating MS, NMR, and FT-IR data.

Table 2: Expected 1H NMR Chemical Shift Assignments (in DMSO-d6)

Proton EnvironmentExpected Shift (δ ppm)MultiplicityIntegrationCausality (Shielding Effects)
-CH(CH3)2 (Isobutyramide)~1.10Doublet (J ~6.8 Hz)6HSplit by the adjacent methine proton.
-CH(CH3)2 (Isobutyramide)~2.60Septet (J ~6.8 Hz)1HSplit by the six equivalent methyl protons.
-OCH3 (Methoxy)~3.70Singlet3HDeshielded by the electronegative oxygen atom.
-NH2 (Primary Amine)~4.80Broad Singlet2HExchangeable protons; broad due to quadrupolar relaxation of Nitrogen.
Aromatic H-5 ~6.15Doublet of Doublets1HShielded strongly by the ortho-methoxy and para-amino groups.
Aromatic H-3 ~6.25Doublet (J ~2.5 Hz)1HHighly shielded, positioned between two electron-donating groups (NH2, OCH3).
Aromatic H-6 ~6.90Doublet (J ~8.5 Hz)1HLess shielded than H-3/H-5; ortho-coupled to H-5.
-NH-CO- (Amide)~9.10Broad Singlet1HHighly deshielded by the adjacent carbonyl group.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop, self-validating systems . If the internal suitability checks fail, the protocol inherently prevents the analyst from generating invalid data.

Protocol 1: HPLC-UV Purity Determination (Self-Validating)

Rationale: The conjugated aromatic system of the analyte absorbs strongly at 254 nm. A gradient reversed-phase method is utilized to separate polar and non-polar impurities.

  • Mobile Phase Preparation:

    • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in Water (suppresses amine ionization, improving peak shape).

    • Organic (B): Acetonitrile.

  • System Suitability Test (SST) - The Validation Gate:

    • Prepare a resolution solution containing N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (1.0 mg/mL) spiked with 0.1% of a known closely eluting isomer or degradation product.

    • Self-Validation Check: Inject the SST. The system is ONLY valid if the Resolution (

      
      ) between the analyte and the impurity is 
      
      
      
      , and the Tailing Factor (
      
      
      ) of the main peak is
      
      
      . If these criteria are not met, abort the run and replace the column.
  • Sample Preparation: Accurately weigh 25.0 mg of the candidate standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:Acetonitrile 50:50 v/v).

  • Acquisition: Inject 10 µL. Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min on a C18 column (150 x 4.6 mm, 3 µm).

  • Data Processing: Integrate all peaks

    
     area (reporting threshold). Calculate total chromatographic purity.
    
Protocol 2: qNMR for Absolute Purity (Self-Validating)

Rationale: To achieve < 1% uncertainty in qNMR, the relaxation delay (D1) must be rigorously calibrated to the specific magnetic environment of the sample.

  • Sample Preparation: Accurately co-weigh ~15.0 mg of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.9%) into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL DMSO-d6.

  • T1 Inversion-Recovery Experiment - The Validation Gate:

    • Run a standard inversion-recovery pulse sequence (180° -

      
       - 90° - acquire) to empirically determine the longitudinal relaxation time (
      
      
      
      ) of the analyte's methoxy protons (~3.7 ppm) and the Maleic acid olefinic protons (~6.2 ppm).
    • Self-Validation Check: Identify the longest

      
       value. The acquisition parameter D1 (relaxation delay) MUST be set to 
      
      
      
      (ensuring >99.3% magnetization recovery). If D1 is set lower, the integration will be artificially skewed, and the protocol is invalid.
  • Acquisition: Acquire 1H NMR spectrum with 64 transients, a 90° pulse angle, and the validated D1 delay.

  • Calculation: Calculate absolute purity using the formula:

    
    
    (Where I = Integral area, N = Number of protons (3 for methoxy, 2 for maleic acid), M = Molar mass, W = Weight, P = Purity).
    

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. European Medicines Agency. Available at:[Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at:[Link]

  • USP General Chapter <11> Reference Standards. United States Pharmacopeia / IPRP Quality Working Group Guidance. Available at:[Link]

Validation

Elemental analysis calculation vs experimental for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Executive Summary In the synthesis of pharmaceutical intermediates, N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (C₁₁H₁₆N₂O₂) serves as a critical scaffold, often utilized in the preparation of benzimidazole-based bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (C₁₁H₁₆N₂O₂) serves as a critical scaffold, often utilized in the preparation of benzimidazole-based bioactive agents. While modern spectroscopic techniques (NMR, MS) provide structural confirmation, Elemental Analysis (CHN) remains the gold standard for establishing bulk purity and solvation state.

This guide contrasts the Theoretical Calculation (stoichiometric perfection) against Experimental Protocols (real-world data), providing a diagnostic framework for interpreting deviations caused by solvation, oxidation, or hygroscopicity.

Theoretical Framework: The Calculation

Before entering the lab, the "Gold Standard" values must be established. For N-(2-amino-4-methoxyphenyl)-2-methylpropanamide, the molecular formula is derived from its structure: a 4-methoxy-1,2-phenylenediamine core acylated with an isobutyryl group.

Structural Breakdown
  • Core: Benzene ring (C₆H₃)

  • Substituents:

    • Methoxy group (-OCH₃)

    • Free Amino group (-NH₂)

    • Amide Linkage (-NH-CO-)

    • Isobutyryl tail (-CH(CH₃)₂)

Stoichiometric Calculation

Molecular Formula: C₁₁H₁₆N₂O₂ Molecular Weight (MW): 208.26 g/mol (based on IUPAC standard atomic weights)

ElementCountAtomic Mass ( g/mol )Total MassTheoretical % (w/w)
Carbon (C) 1112.011132.1263.44%
Hydrogen (H) 161.00816.137.74%
Nitrogen (N) 214.00728.0113.45%
Oxygen (O) 215.99932.0015.37%
Total 208.26 100.00%

Note: Oxygen is typically calculated by difference in standard CHN analysis, though direct Oxygen analysis is possible.

Experimental Protocol: CHN Analysis

Objective: Determine the mass fractions of Carbon, Hydrogen, and Nitrogen in a synthesized bulk sample.

Method: Dynamic Flash Combustion

This protocol utilizes a self-validating combustion method (e.g., Dumas method) compatible with modern analyzers (PerkinElmer 2400 Series II or Elementar vario EL cube).

Step-by-Step Workflow
  • Sample Preparation (Critical):

    • Drying: The free amino group (-NH₂) and amide moiety make this compound potentially hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours to remove surface moisture.

    • Homogenization: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.

  • Weighing:

    • Weigh 1.5 – 2.5 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).

    • Self-Validation: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion:

    • Combust at 950–1000°C in an oxygen-enriched helium atmosphere.

    • Reagents: Oxidation via WO₃/CuO; Reduction via Cu wire (600°C).

  • Detection:

    • Gases (

      
      , 
      
      
      
      ,
      
      
      ) are separated via TPD (Temperature Programmed Desorption) or GC columns and detected by Thermal Conductivity Detector (TCD).
Visualization: The Analytical Workflow

CHN_Workflow Sample Sample: C11H16N2O2 (Powder) Weigh Microbalance (±0.001 mg) Sample->Weigh Prep Combust Flash Combustion (975°C + O2) Weigh->Combust Tin Capsule Reduct Reduction Tube (Cu, 600°C) Combust->Reduct Gas Stream Detect TCD Detection (N2, CO2, H2O) Reduct->Detect Separation Result Data Output (%C, %H, %N) Detect->Result Integration

Figure 1: Logical flow of Dynamic Flash Combustion for CHN analysis.

Comparative Analysis: Theory vs. Experiment

The industry standard for "Passing" purity is a deviation of ≤ 0.4% absolute difference from the theoretical value.

Scenario A: High Purity (Pass)

Sample dried effectively; no residual solvent.

ElementTheoreticalExperimentalΔ (Exp - Theo)Status
% C 63.4463.38-0.06Pass
% H 7.747.79+0.05Pass
% N 13.4513.41-0.04Pass
Scenario B: The "Wet" Sample (Fail)

Common Issue: The sample contains trapped Water (H₂O) due to the hygroscopic amino group. Effect: %C drops (dilution), %H rises (water adds H).

ElementTheoreticalExperimentalΔ (Exp - Theo)Diagnosis
% C 63.4461.50-1.94 Low
% H 7.748.10+0.36 ⚠️ High
% N 13.4513.01-0.44Low

Calculation Check: If the sample is a monohydrate (


), the MW becomes 226.27.
  • New %C:

    
    
    
  • The experimental value (61.50%) suggests a partial hydrate (approx 0.5 mol H₂O) or insufficient drying.

Scenario C: Trapped Solvent (Ethyl Acetate)

Common Issue: Recrystallization solvent (


) remains trapped in the lattice.
Effect: %C shifts depending on solvent C-content relative to sample.
ElementTheoreticalExperimentalΔ (Exp - Theo)Diagnosis
% C 63.4462.80-0.64Fail
% H 7.747.85+0.11⚠️ Borderline
% N 13.4512.90-0.55Low

Analysis: Ethyl acetate (54.5% C) has a lower carbon content than the product (63.4% C). Trapped EtOAc dilutes the Carbon percentage.

Troubleshooting & Decision Logic

When experimental values fail the ±0.4% criteria, use this causal logic flow to identify the impurity.

Troubleshooting_Logic Start Result > ±0.4% Deviation? CheckH Check Hydrogen (%H) Start->CheckH HighH %H is Significantly HIGH CheckH->HighH Yes NormalH %H is Normal/Low CheckH->NormalH No CheckC Check Carbon (%C) HighH->CheckC NormalH->CheckC LowC_HighH Diagnosis: Water/Moisture (Hygroscopic Amine) CheckC->LowC_HighH %C is Low LowC_LowN Diagnosis: Inorganic Salts (Non-combustible) CheckC->LowC_LowN %C & %N Low HighC Diagnosis: Solvent Trap (High-C Solvent like Toluene) CheckC->HighC %C is High

Figure 2: Decision tree for interpreting EA deviations.

Causality in N-(2-amino-4-methoxyphenyl)-2-methylpropanamide
  • Oxidation Sensitivity: The ortho-amino group is susceptible to oxidation, turning the sample brown. Oxidized samples often show erratic %O values (if measured) and lower %H.

  • Hygroscopicity: The amide and amine functions can form hydrogen bonds with atmospheric water. Action: Re-dry at 50°C for 24 hours if %H is high.

  • Inorganic Residue: If %C, %H, and %N are all consistently low by the same factor, the sample likely contains inorganic salts (e.g., NaCl,

    
    ) from the extraction workup. These do not combust, effectively "diluting" the mass.
    

References

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[1][2][3][4] USP-NF. Link

  • European Medicines Agency (EMA). ICH Q3D Guideline for Elemental Impurities. 2022. Link

  • Waites, T.CHN Analysis: A Guide to Precision and Accuracy in Microanalysis. Exeter Analytical Technical Notes, 2021.
  • PubChem. Compound Summary: Amide Derivatives and Physicochemical Properties. National Library of Medicine. Link

Sources

Comparative

Chromatographic separation of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide isomers

An In-Depth Technical Guide to the Chromatographic Separation of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Regioisomers Executive Summary N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a critical intermediate s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chromatographic Separation of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide Regioisomers

Executive Summary

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a critical intermediate scaffold, often utilized in the synthesis of benzimidazole-based kinase inhibitors and other heterocyclic APIs. A persistent challenge in its GMP synthesis is the formation of regioisomers (positional isomers) during the acylation of the diamine precursor (4-methoxy-1,2-phenylenediamine).

Because the target molecule and its regioisomers possess identical molecular weights (MW 208.26 g/mol ) and nearly indistinguishable hydrophobicities (logP ~1.2), traditional alkyl-bonded phases (C18/C8) often fail to provide baseline resolution.

This guide compares the industry-standard C18 methodology against a superior Pentafluorophenyl (PFP) methodology , demonstrating why fluorinated stationary phases are the "Gold Standard" for separating electron-rich aromatic isomers.

The Separation Challenge: Mechanism of Isomerism

The synthesis typically involves the mono-acylation of 4-methoxy-1,2-phenylenediamine with isobutyryl chloride. Due to the similar nucleophilicity of the two amino groups, two primary isomers are formed:

  • Target Isomer (Isomer A): Acylation at the N1 position (para to the methoxy group is sterically less hindered, but electronic effects vary).

  • Impurity Isomer (Isomer B): Acylation at the N2 position (meta to the methoxy group).

Why C18 Fails: C18 columns rely primarily on hydrophobic subtraction. Since both isomers have the same lipophilic isobutyryl tail and methoxy group, their interaction with the C18 ligands is nearly identical, leading to co-elution or "shouldering."

Why PFP Succeeds: Pentafluorophenyl (PFP) phases introduce multiple interaction mechanisms:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring interacts strongly with the electron-rich aniline ring of the analyte.
  • Dipole-Dipole Interactions: The specific position of the polar methoxy and amino groups creates different dipole moments for each isomer, which the PFP phase can discriminate.

  • Shape Selectivity: The rigid PFP ring structure can distinguish the steric bulk differences between ortho- and meta-substituted isomers.

Comparative Methodologies

Method A: The Traditional Approach (Baseline)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic Interaction (Van der Waals)

  • Outcome: Poor Resolution (

    
    )
    
Method B: The Advanced Approach (Recommended)
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) (100 mm x 4.6 mm, 2.6 µm core-shell)

  • Mechanism:

    
    -
    
    
    
    Interaction + Hydrogen Bonding + Steric Selectivity
  • Outcome: Baseline Resolution (

    
    )
    

Experimental Protocols

Reagents & Preparation
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid). Note: Acidic pH ensures the free aniline is protonated, enhancing interaction with the PFP phase via cation-

    
     mechanisms.
    
  • Solvent B: Acetonitrile (LC-MS Grade).

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

Instrument Parameters (Applicable to both methods)
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Strict control required for isomer reproducibility).

  • Detection: UV @ 254 nm (Amide/Aromatic absorption).[1]

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Curve
0.009010Initial
10.004060Linear
12.004060Hold
12.109010Re-equilibrate
15.009010Stop

Performance Data Comparison

The following data represents typical validation results when separating the Target Isomer from its N-acylated regioisomer.

ParameterMethod A (C18)Method B (PFP/F5)Status
Retention Time (Target) 6.2 min7.4 minShifted
Retention Time (Impurity) 6.4 min8.9 minResolved
Resolution (

)
0.8 (Co-elution)4.2 (Baseline) PASS
Tailing Factor (

)
1.41.1Improved
Selectivity (

)
1.031.25Superior

Analyst Note: The PFP column retains the impurity significantly longer. This is likely due to the "ortho-effect" in the target molecule where intramolecular hydrogen bonding (between the amide proton and the methoxy oxygen) slightly reduces the availability of the aromatic system to interact with the stationary phase, causing it to elute earlier than the impurity.

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and mechanistic interactions distinguishing the two methods.

SeparationStrategy Start Start: Crude Mixture (Target + Regioisomer) Decision Select Stationary Phase Start->Decision C18_Path Method A: C18 (Alkyl Phase) Decision->C18_Path Traditional PFP_Path Method B: PFP (Fluorophenyl Phase) Decision->PFP_Path Recommended Mech_C18 Mechanism: Hydrophobicity Only (LogP) C18_Path->Mech_C18 Result_C18 Result: Co-elution (Rs < 1.0) Failed QC C18_Path->Result_C18 Mech_PFP Mechanism: 1. Pi-Pi Interaction 2. Dipole Selectivity 3. Shape Recognition PFP_Path->Mech_PFP Result_PFP Result: Baseline Separation (Rs > 3.0) Valid for GMP Release PFP_Path->Result_PFP

Caption: Decision tree comparing C18 vs. PFP mechanisms for aromatic isomer separation.

Troubleshooting & Optimization

If resolution degrades over time on the PFP column, consider the following:

  • Matrix Effect: Aniline derivatives are prone to oxidation. Ensure samples are prepared fresh or stored at 4°C protected from light.

  • Column Priming: PFP phases can be sensitive to dewetting. If retention times shift drastically, flush the column with 100% Acetonitrile for 20 minutes, then re-equilibrate.

  • pH Sensitivity: The separation is highly pH-dependent due to the ionizable amino group. Ensure the buffer pH is within ±0.1 units of pH 3.8.

References

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide proper disposal procedures

An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a specialized intermediate frequently utilized in dr...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is a specialized intermediate frequently utilized in drug development. Because it contains both a primary aromatic amine (PAA) and an amide moiety, it requires stringent handling and disposal protocols to mitigate significant toxicological and environmental risks.

This guide provides drug development professionals and laboratory personnel with highly technical, step-by-step, and self-validating disposal methodologies.

Quantitative Data & Chemical Profile

Before initiating any disposal protocol, it is critical to characterize the waste stream. The following table summarizes the quantitative data and operational implications for this compound[1].

PropertyValueOperational Implication
CAS Number 436090-31-2Essential for accurate hazardous waste manifesting and segregation.
Molecular Weight 208.26 g/mol Used to calculate exact molarity for chemical oxidation (0.01 mol = ~2.08 g).
Chemical Class Primary Aromatic Amine / AmideDictates the necessity for high-temperature incineration with NOx scrubbers.
Physical State SolidPresents a dust generation risk; requires handling under HEPA filtration.

Mechanistic Hazard Analysis (The "Why" Behind the Safety)

To handle this compound safely, personnel must understand the causality behind its hazard profile:

  • Dermal Penetration & Systemic Toxicity: Primary Aromatic Amines (PAAs) are highly lipophilic. This allows them to readily partition across the lipid bilayers of the stratum corneum, making dermal exposure a rapid vector for systemic toxicity[2].

  • Mutagenic Potential: In biological systems, PAAs frequently undergo N-hydroxylation via cytochrome P450 enzymes. This metabolic activation forms reactive electrophilic intermediates that can covalently bind to DNA, presenting severe mutagenic and carcinogenic risks[2].

  • Thermal Decomposition: The presence of the methoxy and methylpropanamide groups adds structural complexity, but upon thermal decomposition, the nitrogen-rich framework inevitably releases highly toxic nitrogen oxides (NOx)[2].

Required Engineering Controls: Always handle the neat solid within a Class II biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of aerosolized dust. Double-gloving with nitrile or neoprene is mandatory due to the compound's lipid solubility.

Step-by-Step Disposal Methodologies

Disposal strategies must be scaled according to the volume of waste generated. Below are the two primary, field-proven methodologies.

Method A: Chemical Oxidation (For Small Lab Quantities < 2.08 g / 0.01 mol)

For small-scale laboratory waste, chemical deactivation is preferred to avoid generating highly toxic solid waste. This protocol leverages acidified potassium permanganate to drive the oxidative cleavage of the aromatic ring, permanently neutralizing the amine's biological reactivity[3].

  • Causality & Self-Validation: The use of 1.7 N sulfuric acid is critical; acidic conditions prevent the precipitation of insoluble manganese dioxide (MnO2), ensuring the permanganate remains in its highly active Mn(VII) state. This protocol is inherently a self-validating system : the persistence of the deep purple color throughout the 8-hour reaction window physically confirms a stoichiometric excess of the oxidizing agent. The subsequent transition to a clear solution upon the addition of sodium bisulfite provides immediate visual confirmation that all excess oxidizer has been safely quenched[3].

Operational Steps:

  • Acidification: In a 5-L reaction flask operating inside a fume hood, prepare 3 L of 1.7 N sulfuric acid (H2SO4). Carefully dissolve up to 0.01 mol (approx. 2.08 g) of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide into the solution[3].

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO4) dropwise to control any exothermic activity[3].

  • Incubation: Allow the solution to stand at room temperature for 8 hours. Monitor periodically to ensure the purple color persists[3].

  • Quenching: Slowly add solid sodium bisulfite (NaHSO3) under continuous stirring. Stop adding when the purple color completely disappears, indicating the safe reduction of excess Mn(VII) to Mn(II)[3].

  • Neutralization: Adjust the pH of the clear solution to ~7.0 using dilute sodium hydroxide (NaOH). The neutralized aqueous mixture can now be safely transferred to the facility's standard aqueous waste stream[3].

Method B: High-Temperature Incineration (For Bulk / Industrial Scale > 2.08 g)

For bulk quantities, chemical oxidation generates an unmanageable volume of liquid waste. High-temperature incineration is the industry standard for PAA disposal[4].

  • Causality: Incineration completely destroys the organic framework. However, because the compound contains a high ratio of nitrogen, burning it generates toxic NOx gases. Therefore, the incinerator must be equipped with a secondary burning chamber and a chemical scrubber[4].

Operational Steps:

  • Segregation: Isolate the chemical waste from strong oxidizers, epoxides, or anhydrides to prevent premature, uncontrolled exothermic reactions[4].

  • Containerization: Place the solid waste in a sealed, chemically compatible container clearly labeled "Hazardous Waste: Primary Aromatic Amine (Toxic)"[4].

  • Solvent Mixing (Facility Level): The licensed waste disposal facility will dissolve or mix the compound with a combustible solvent to ensure an even, complete burn[4].

  • Incineration: Combust the material in a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize all NOx emissions[4].

Spill Management Protocol

In the event of an accidental release, follow these immediate operational steps:

  • Evacuate & Ventilate: Clear the immediate area and ensure the room's exhaust is operating at maximum capacity[4].

  • Containment: For solid spills, do not sweep dry , as this aerosolizes the lipophilic PAA dust. Lightly dampen the spill with water or a compatible inert solvent to suppress dust generation[4].

  • Collection: Scoop the dampened material into a designated hazardous waste container using non-sparking tools[4].

  • Decontamination: Wash the surface thoroughly with a suitable solvent, followed by soap and water, to remove all lipid-soluble residues[4].

Operational Workflow Visualization

The following decision matrix illustrates the logistical workflow for determining the appropriate disposal route based on waste volume.

DisposalWorkflow Start Waste Generation: N-(2-amino-4-methoxyphenyl) -2-methylpropanamide Assess Quantity Assessment Start->Assess Small Small Lab Scale (< 2.08 g / 0.01 mol) Assess->Small < 2.08 g Large Bulk / Industrial Scale (> 2.08 g) Assess->Large > 2.08 g Oxidation Chemical Oxidation (KMnO4 in H2SO4) Small->Oxidation Segregate Segregation & Labeling Large->Segregate Neutralize Quench & Neutralize (NaHSO3 to pH 7) Oxidation->Neutralize Drain Aqueous Waste Disposal Neutralize->Drain Solvent Mix with Combustible Solvent Segregate->Solvent Incinerate High-Temp Incineration (Requires NOx Scrubber) Solvent->Incinerate Ash Ash/Residue Landfill Incinerate->Ash

Operational workflow for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide disposal.

References

  • Title : Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source : ACS Publications (Chemical Health & Safety) URL :[Link]

  • Title : Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals Source : EPFL / National Research Council URL :[Link]

Sources

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